2,2'-Dithiodibenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-carbonochloridoylphenyl)disulfanyl]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFZYLCRXIWFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)SSC2=CC=CC=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173270 | |
| Record name | 2,2'-Dithiodibenzoyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19602-82-5 | |
| Record name | 2,2′-Dithiodibenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19602-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dithiodibenzoyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dithiodibenzoyl chloride | |
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| Record name | 2,2'-dithiodibenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.240 | |
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| Record name | 2,2'-Dithiodibenzoyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,2'-Dithiodibenzoyl Chloride: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-dithiodibenzoyl chloride, a reactive chemical intermediate of significant interest in organic synthesis and materials science. This document details its molecular structure, chemical formula, and physical properties, and provides an experimental protocol for its synthesis.
Molecular Structure and Formula
This compound is an organosulfur compound characterized by two benzoyl chloride moieties linked by a disulfide bond at the ortho positions.
Chemical Formula: C14H8Cl2O2S2[1][2]
IUPAC Name: 2-[(2-chlorocarbonylphenyl)disulfanyl]benzoyl chloride[3]
CAS Number: 19602-82-5[1]
Molecular Structure:
The molecule possesses a disulfide linkage which can be cleaved under reducing conditions, a property leveraged in various chemical applications. The two acyl chloride functional groups are highly reactive and susceptible to nucleophilic attack, making this compound a valuable precursor for the synthesis of a variety of derivatives.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and available spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 343.25 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 155-156 °C | |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; insoluble in water. | [1] |
| Infrared (IR) Spectrum | A publicly available IR spectrum (KBr pellet) shows characteristic absorptions for the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds of the acyl chloride groups, as well as aromatic C-H and C=C stretching vibrations. | |
| ¹H NMR Spectrum | While specific, verified spectral data is not readily available in the public domain, the proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.2-8.0 ppm) corresponding to the eight protons on the two benzene rings. | |
| ¹³C NMR Spectrum | The carbon NMR spectrum is anticipated to display signals for the carbonyl carbons in the range of 165-185 ppm, with the aromatic carbons appearing between 125-150 ppm. Due to the molecule's symmetry, fewer than 14 unique carbon signals may be observed. | |
| Mass Spectrum | Detailed mass spectrometry data is not widely published. Fragmentation would likely involve cleavage of the C-Cl, C-S, and S-S bonds. |
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting from anthranilic acid. The first step involves the synthesis of the precursor, 2,2'-dithiodibenzoic acid.
Experimental Protocol: Synthesis of 2,2'-dithiodibenzoic acid
This procedure is based on a patented industrial method which reports high yields and purity.[4]
Materials:
-
Anthranilic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Liquid sulfur dioxide
-
Catalyst (e.g., copper(II) chloride)
-
Co-catalyst
Procedure:
-
In a reaction vessel, dissolve anthranilic acid in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-10 °C.
-
Slowly add an aqueous solution of sodium nitrite to perform a diazotization reaction, yielding a diazonium salt solution.
-
In a separate reactor, prepare a mixture of water, a catalyst, and a co-catalyst, and cool it to -20 to -10 °C.
-
Add the previously prepared diazonium salt solution and liquid sulfur dioxide to the catalyst mixture.
-
Maintain the reaction at -20 to -10 °C for 0.5 to 3 hours.
-
Gradually warm the reaction mixture to 80-100 °C and hold for 0.5 to 2 hours.
-
Cool the mixture and filter the precipitate to obtain crude 2,2'-dithiodibenzoic acid.
-
The crude product can be purified by recrystallization.
Experimental Protocol: Conversion to this compound
The conversion of the dicarboxylic acid to the diacyl chloride is achieved using a chlorinating agent, typically thionyl chloride.
Materials:
-
2,2'-dithiodibenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
Suspend 2,2'-dithiodibenzoic acid in an excess of thionyl chloride. The reaction can also be carried out in an inert anhydrous solvent.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for several hours until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent or by vacuum distillation.
Logical Workflow: Synthesis of this compound
The following diagram illustrates the synthetic pathway from anthranilic acid to the final product.
Caption: Synthetic pathway for this compound.
Applications and Safety Considerations
This compound is a versatile reagent in organic synthesis. Its primary applications include its use as a monomer for the synthesis of polyamides and other polymers containing disulfide bonds. These disulfide linkages can impart unique properties to the materials, such as self-healing capabilities or redox responsiveness. The acyl chloride groups allow for facile reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.
Safety: this compound is a reactive and corrosive compound. It is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.
References
- 1. compoundchem.com [compoundchem.com]
- 2. This compound | C14H8Cl2O2S2 | CID 88164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Purification of 2,2'-Dithiodibenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2,2'-Dithiodibenzoyl chloride. This reactive intermediate is a valuable building block in organic synthesis, particularly for the preparation of macrocycles and other complex molecules. Notably, derivatives of this compound have shown potential as inhibitors of HIV-1 integrase, highlighting its relevance in drug discovery and development.
Physicochemical Properties
| Property | Value |
| CAS Number | 19602-82-5[1] |
| Molecular Formula | C₁₄H₈Cl₂O₂S₂[1] |
| Molecular Weight | 343.24 g/mol [1] |
| Appearance | White to light yellow solid[1] |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; insoluble in water.[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of 2,2'-dithiodibenzoic acid. While thionyl chloride is a common reagent for this type of transformation, the use of oxalyl chloride can also be effective. The reaction proceeds by converting the carboxylic acid functional groups into acyl chlorides.
A plausible synthetic route involves the reaction of 2,2'-dithiodibenzoic acid with an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction.
It is important to note that the synthesis starting from thiosalicylic acid and thionyl chloride can lead to a mixture of products, including 2-mercaptobenzoyl chloride and benzo[c][2][3]dithiol-3-one, making the purification of the desired this compound challenging.[4][5]
Experimental Protocol: Synthesis from 2,2'-dithiodibenzoic acid
This protocol is a general procedure adapted from standard methods for the conversion of carboxylic acids to acid chlorides.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 2,2'-dithiodibenzoic acid in anhydrous dichloromethane.
-
Reagent Addition: Add an excess (typically 2-3 molar equivalents) of oxalyl chloride or thionyl chloride to the suspension.
-
Initiation: Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride). The reaction is typically complete when gas evolution ceases.
-
Work-up: Remove the solvent and excess chlorinating agent under reduced pressure. The crude this compound is obtained as a solid.
Purification of this compound
Purification of the crude product is crucial to remove any unreacted starting material and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Given that this compound is soluble in chlorinated solvents and insoluble in water, a non-polar organic solvent would be a suitable choice for recrystallization.
Experimental Protocol: Purification by Recrystallization
This is a general protocol for recrystallization and may need to be optimized for this specific compound.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a non-polar solvent like hexane or a mixture of solvents).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- 1. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. Synthesis of new macrocycles. Part 5. Cyclization of 2,2′-dithiodibenzoic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Solubility of 2,2'-Dithiodibenzoyl Chloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2'-Dithiodibenzoyl chloride, a key reagent in various synthetic applications, including polymer chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing robust qualitative data, comparative solubility analysis with structurally similar compounds, and detailed experimental protocols to enable researchers to determine solubility parameters for their specific applications.
Introduction
This compound (CAS RN: 19602-82-5), also known as bis(2-chlorocarbonylphenyl) disulfide, is a reactive organic compound featuring two benzoyl chloride moieties linked by a disulfide bond.[1][2] Its utility in organic synthesis is significantly influenced by its solubility in various organic solvents, which is a critical factor for reaction kinetics, purification processes like recrystallization, and formulation. This guide aims to provide a foundational understanding of its solubility characteristics to aid in the optimization of experimental and manufacturing processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value |
| Molecular Formula | C₁₄H₈Cl₂O₂S₂ |
| Molecular Weight | 343.25 g/mol [2] |
| Appearance | White to light yellow solid[1] |
| Melting Point | 155-156 °C[2] |
Solubility Profile
Direct quantitative solubility data for this compound is scarce in published literature. However, qualitative data and the solubility of analogous compounds provide valuable insights into its behavior in various organic solvents.
Qualitative Solubility of this compound
This compound is generally described as being soluble in certain organic solvents and insoluble in water.[1]
The acyl chloride functional groups make the compound highly reactive towards protic solvents like water and alcohols, leading to decomposition rather than simple dissolution.
Comparative Solubility of Analogous Compounds
To further inform solvent selection, the solubility profiles of two structurally related compounds, Benzoyl chloride and 2,2'-Dithiodibenzoic acid, are presented.
Table 1: Comparative Qualitative Solubility Data
| Solvent | This compound | Benzoyl Chloride | 2,2'-Dithiodibenzoic Acid |
| Water | Insoluble[1] | Reacts/Decomposes | Insoluble[3][4][5] |
| Dichloromethane | Soluble[1] | Soluble | Expected to be soluble |
| Chloroform | Soluble[1] | Soluble | Expected to be soluble |
| Diethyl Ether | Expected to be soluble | Soluble[6] | Expected to be soluble |
| Benzene | Expected to be soluble | Soluble[6] | Expected to be sparingly soluble |
| Carbon Disulfide | Expected to be soluble | Soluble | Expected to be sparingly soluble |
| Acetone | Expected to be soluble | Easily soluble[7] | Soluble[4] |
| Ethanol | Reacts | Reacts/Decomposes | Soluble[4] |
| Methanol | Reacts | Reacts | Slightly Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Expected to be soluble | Slightly Soluble[3] |
Note: "Expected to be soluble/sparingly soluble" is an inference based on the principle of "like dissolves like" and the known solubility of the analogues.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established experimental protocols can be adapted for this compound. Given its reactivity, all experiments should be conducted under anhydrous conditions.
Protocol 1: Gravimetric Method (Shake-Flask)
This is a traditional and reliable method for determining equilibrium solubility.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Analytical balance
-
Temperature-controlled shaker or agitator
-
Syringe filters (PTFE or other solvent-compatible, non-reactive material)
-
Vials with screw caps
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation.
-
Record the initial mass of the vial with the solid.
-
Add a known volume or mass of the desired anhydrous solvent to the vial.
-
Seal the vial tightly under an inert atmosphere.
-
Place the vial in a temperature-controlled shaker and agitate at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container. This step must be performed quickly to avoid solvent evaporation.
-
Weigh the container with the filtrate to determine the mass of the solution.
-
Evaporate the solvent from the filtrate under reduced pressure or a gentle stream of inert gas.
-
Once the solvent is completely removed, weigh the container with the solid residue.
-
The mass of the dissolved solid can be determined by subtracting the tare weight of the container.
Calculation: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of supernatant taken) * 100 Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent in the aliquot) * 100
Protocol 2: High-Throughput Screening (HTS) Method
This method is suitable for rapidly assessing solubility in a wide range of solvents.
Materials:
-
96-well filter plates (with a solvent-resistant membrane)
-
96-well collection plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (UV-Vis or other appropriate detection method)
-
Stock solution of this compound in a highly soluble solvent (e.g., Dichloromethane)
Procedure:
-
Prepare a stock solution of this compound of a known concentration.
-
Dispense a small, precise volume of the stock solution into the wells of the 96-well filter plate.
-
Evaporate the solvent to leave a thin film of the compound in each well.
-
Add a known volume of the test solvents to the wells.
-
Seal the plate and shake for a predetermined period (e.g., 2-24 hours) at a controlled temperature.
-
After incubation, stack the filter plate on top of a collection plate and centrifuge or apply a vacuum to filter the saturated solutions.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy, by comparing the absorbance to a standard curve.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like this compound.
Caption: A logical workflow for determining the solubility of a chemical compound.
References
- 1. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. lookchem.com [lookchem.com]
- 4. CAS 119-80-2: 2,2′-Dithiodibenzoic acid | CymitQuimica [cymitquimica.com]
- 5. Dithiodibenzoic acid | C14H10O4S2 | CID 8409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]
An In-depth Technical Guide to the Reaction of 2,2'-Dithiodibenzoyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between 2,2'-dithiodibenzoyl chloride and amines. This reaction is of significant interest in organic synthesis, particularly for the preparation of polymers and macrocycles, which have broad applications in materials science and medicinal chemistry.[1] This document details the reaction mechanism, provides quantitative data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of the process.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction between this compound and amines is a nucleophilic acyl substitution.[2][3] Due to the presence of two acyl chloride groups, the reaction can proceed at one or both sites, leading to mono- or di-substituted products. The disulfide bridge adds a unique structural element but does not typically participate in the initial reaction with amines under standard acylation conditions.
The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, a procedure known as the Schotten-Baumann reaction.[3][4] This prevents the protonation of the amine nucleophile, which would render it unreactive.[5]
Mechanism with a Primary Amine:
The reaction with a primary amine (R-NH₂) proceeds in a stepwise manner at each acyl chloride group.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[2][3]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: A base (such as excess amine, triethylamine, or pyridine) removes a proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base.[2]
This process can occur at the second acyl chloride group to form a diamide.
Mechanism with a Secondary Amine:
The reaction with a secondary amine (R₂NH) follows the same nucleophilic acyl substitution mechanism. The key difference is that the resulting amide is a tertiary amide, and there is only one proton on the nitrogen to be removed in the final step.
Reaction Pathways and Products
The nature of the amine reactant dictates the final product structure.
-
Monoamines: Reaction with two equivalents of a monoamine will lead to the formation of a diamide.
-
Diamines: The reaction with a diamine can result in two main products depending on the reaction conditions:
-
Polyamides: Under conditions that favor intermolecular reactions (e.g., high concentrations), a polymerization reaction will occur, yielding a polyamide.[6][7][8]
-
Macrocycles: When the reaction is carried out under high dilution conditions, intramolecular cyclization is favored, leading to the formation of a macrocyclic diamide.[9][10][11]
-
The following Graphviz diagram illustrates the general workflow and potential products of the reaction.
Caption: Logical workflow for the reaction of this compound.
The detailed step-by-step mechanism for the reaction with a primary amine is visualized in the following diagram.
Caption: Mechanism of reaction with a primary amine.
Quantitative Data
| Reactant 1 | Reactant 2 | Product Type | Solvent | Base | Yield (%) | Reference |
| This compound | Alkanediols | Macrocyclic Ester | Benzene | Pyridine | 5-95 | [12] |
| 4-Chlorobenzoyl chloride | Aniline | Amide | Dichloromethane | Triethylamine | 30 | [13] |
| Pivaloyl chloride | N,O-dimethylhydroxylamine HCl | Weinreb Amide | 2-MeTHF/H₂O | K₂CO₃ | 97 | [14] |
This table includes data from analogous reactions to provide an expected range of yields. Specific yields for the reaction of this compound with amines would need to be determined experimentally.
Experimental Protocols
The following is a general protocol for the synthesis of a diamide from this compound and a primary amine, which can be adapted for specific amines.
Materials:
-
This compound
-
Primary amine (2.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (2.2 equivalents) or Pyridine
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.[5]
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[15]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure diamide.
Safety Precautions: Acyl chlorides are corrosive and react with moisture; handle them in a fume hood with appropriate personal protective equipment. The reaction can be exothermic, so controlled addition and cooling are important.
The experimental workflow is summarized in the following diagram.
Caption: Experimental workflow for amide synthesis.
Spectroscopic Characterization
The products of the reaction can be characterized using standard spectroscopic techniques.
-
¹H NMR: The formation of the amide bond can be confirmed by the appearance of a broad singlet corresponding to the N-H proton (typically in the range of 7.5-8.5 ppm for secondary amides). The aromatic protons of the dibenzoyl moiety will also show characteristic shifts.
-
¹³C NMR: The carbonyl carbon of the newly formed amide will appear in the range of 160-170 ppm.
-
FTIR: A strong absorption band for the amide carbonyl (C=O) stretch will be present around 1630-1680 cm⁻¹. The N-H stretch will appear as a sharp peak around 3300 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight of the final product.
Potential Side Reactions
While the reaction is generally high-yielding, some side reactions can occur:
-
Hydrolysis: If moisture is present, the acyl chloride can hydrolyze to the corresponding carboxylic acid.
-
Reaction with the Disulfide Bond: While less likely under these conditions, strong nucleophiles or reducing agents could potentially cleave the disulfide bond.
-
Incomplete Reaction: If stoichiometry is not carefully controlled or if the amine is not sufficiently nucleophilic, the reaction may result in a mixture of mono- and di-substituted products.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of diamides, polyamides, and macrocycles. A thorough understanding of the nucleophilic acyl substitution mechanism, careful control of reaction conditions, and appropriate analytical characterization are essential for achieving high yields and purity of the desired products. This guide provides the foundational knowledge for researchers and professionals to effectively utilize this important reaction in their synthetic endeavors.
References
- 1. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis of new macrocycles. Part 5. Cyclization of 2,2′-dithiodibenzoic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
In-Depth Technical Guide: Redox Potential of the 2,2'-Dithiodibenzoyl Chloride Disulfide Bond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox potential associated with the disulfide bond in 2,2'-Dithiodibenzoyl chloride. Due to the limited direct experimental data on this specific compound, this guide leverages data from the closely related aromatic disulfide, diphenyl disulfide, as a predictive analogue. This document outlines the theoretical framework, experimental methodologies for determination, and the potential roles of such disulfide bonds in biological signaling pathways.
Introduction to Disulfide Redox Potentials
Disulfide bonds play a critical role in protein structure and function, and their redox state is a key element in cellular signaling and homeostasis. The redox potential (E°) of a disulfide bond is a measure of its tendency to be reduced (gain electrons) or oxidized (lose electrons). This value is crucial for understanding the stability of the disulfide bond and its potential to participate in thiol-disulfide exchange reactions within a specific redox environment.
Disulfide bonds can serve a structural role, maintaining the three-dimensional conformation of proteins, or a functional role, acting as a switch to regulate protein activity in response to changes in the cellular redox state.[1] Redox-active disulfide bonds are dynamic and their formation or reduction can modulate protein function and localization.[2]
Redox Chemistry of this compound
This compound is an organic compound featuring two benzoyl chloride groups linked by a disulfide bond. The electron-withdrawing nature of the benzoyl chloride groups is expected to influence the electron density of the sulfur atoms, thereby affecting the redox potential of the disulfide bond.
The reduction of the disulfide bond in this compound involves the transfer of two electrons and two protons to yield two molecules of 2-mercaptobenzoyl chloride. The overall reaction is as follows:
Figure 1: Redox equilibrium of this compound.
Quantitative Data on Aromatic Disulfide Redox Potentials
| Compound Name | Reduction Potential (Epc) | Reference Electrode | Conditions |
| Diphenyl disulfide | -2.09 V | Fc/Fc+ | Acetonitrile |
Note: The peak reduction potential (Epc) is a value obtained from cyclic voltammetry and can be influenced by experimental conditions. The standard redox potential (E°) would require further analysis.
Experimental Protocols for Determining Disulfide Redox Potential
The redox potential of a disulfide bond can be determined using several experimental techniques, broadly categorized into electrochemical and biochemical methods.
Electrochemical Method: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique to study the redox properties of molecules. A generalized protocol for an aromatic disulfide is as follows:
-
Solution Preparation: Prepare a 1-5 mM solution of the disulfide compound in an aprotic solvent like acetonitrile (CH3CN) or dimethylformamide (DMF). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate, to the solution.[3]
-
Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Apply a potential sweep to the working electrode and record the resulting current. The potential is swept from an initial value to a final value and then back to the initial value.
-
Data Analysis: The resulting voltammogram will show reduction and oxidation peaks. The peak potentials (Epc for cathodic/reduction and Epa for anodic/oxidation) provide information about the redox process.
References
Spectroscopic Profile of 2,2'-Dithiodibenzoyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dithiodibenzoyl chloride (CAS No. 19602-82-5), a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 125 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Reference | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Chemical Shifts (δ) / ppm | Data not explicitly found in search results | Data not explicitly found in search results |
Recent literature confirms the unambiguous assignment of ¹H and ¹³C NMR spectra for this compound, with data reportedly in agreement with previously published values. However, specific chemical shift values were not available in the public domain at the time of this report.[1]
Table 2: Infrared (IR) Spectroscopy Data
| Parameter | Value |
| Instrument | Bruker IFS 85 |
| Technique | KBr-Pellet |
| Key Absorptions (cm⁻¹) | Specific peak values not detailed in search results. A spectrum is available for viewing.[2][3] |
Table 3: Mass Spectrometry (MS) Data
| Parameter | Value |
| Ionization Method | Not available |
| Major Fragments (m/z) | Not available |
No specific mass spectrometry data for this compound was identified in the performed searches.
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented.
Synthesis of this compound
This compound can be synthesized via the reaction of thiosalicylic acid with thionyl chloride.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a Bruker AV-II or AV-III spectrometer. For ¹H NMR, a frequency of 400 MHz is used, while ¹³C NMR is performed at 125 MHz. The compound is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[1]
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Bruker IFS 85 FT-IR spectrometer. The sample is prepared as a potassium bromide (KBr) pellet, a common technique for solid-state IR analysis.[2]
Mass Spectrometry (MS)
A general protocol for mass spectrometry of a benzoyl chloride derivative would involve dissolving the sample in a suitable volatile solvent and introducing it into the mass spectrometer. The choice of ionization technique (e.g., Electron Ionization, Electrospray Ionization) would influence the resulting fragmentation pattern.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound based on currently available information. Further research to obtain explicit NMR chemical shifts and mass spectrometry data is recommended for a complete characterization.
References
An In-depth Technical Guide to the Hydrolysis of 2,2'-Dithiodibenzoyl Chloride in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dithiodibenzoyl chloride is a reactive organic compound featuring two benzoyl chloride moieties linked by a disulfide bridge.[1] Its structure suggests a high susceptibility to nucleophilic attack, particularly hydrolysis in aqueous environments. The acyl chloride functional groups are the primary sites of reaction, while the disulfide bond adds another layer of chemical interest, being potentially susceptible to redox reactions, though likely stable under standard hydrolytic conditions.
Understanding the hydrolysis rate of this compound is critical for its application in organic synthesis, polymer chemistry, and as a cross-linking agent, especially in processes where aqueous media are present.[1] The rate of hydrolysis will dictate its shelf-life in the presence of moisture and its reactivity profile in aqueous-organic solvent systems. This guide outlines the probable reaction mechanism and provides a detailed, albeit hypothetical, experimental protocol for researchers seeking to quantify its hydrolytic stability.
Proposed Reaction and Mechanism
The hydrolysis of this compound is expected to proceed via a nucleophilic addition-elimination mechanism at the two electrophilic carbonyl carbons.[2][3][4] Water acts as the nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the corresponding carboxylic acid and hydrochloric acid.
The overall reaction is as follows:
C₁₄H₈Cl₂O₂S₂ + 2H₂O → C₁₄H₁₀O₄S₂ + 2HCl (this compound) + (Water) → (2,2'-Dithiodibenzoic acid) + (Hydrochloric acid)
The reaction likely occurs in two successive steps, one for each acyl chloride group. The disulfide bond itself is not expected to undergo cleavage during hydrolysis. However, its electronic influence and steric bulk may affect the reactivity of the acyl chloride groups compared to a simpler molecule like benzoyl chloride.
Proposed Experimental Protocol for Determining Hydrolysis Rate
This protocol is adapted from established methods for studying the hydrolysis kinetics of benzoyl chloride and other reactive acyl chlorides.[5][6] The primary method involves monitoring the production of hydrochloric acid over time via titration.
3.1 Objective To determine the pseudo-first-order and/or second-order rate constants for the hydrolysis of this compound in an aqueous-organic co-solvent system at a constant temperature.
3.2 Principle Due to the low solubility of this compound in water, the experiment is conducted in a mixed solvent system (e.g., acetone-water or dioxane-water).[1][5] The reaction progress is monitored by quantifying the amount of hydrochloric acid produced at various time intervals. This is achieved by taking aliquots of the reaction mixture, quenching the reaction, and titrating the acid with a standardized solution of a strong base, such as sodium hydroxide.
3.3 Materials and Reagents
-
This compound (high purity)
-
Acetone or Dioxane (HPLC grade, anhydrous)
-
Deionized water
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein or other suitable pH indicator
-
Ice bath
-
Volumetric flasks, pipettes, and burettes
-
Thermostatically controlled water bath or reaction vessel
-
Magnetic stirrer and stir bars
-
Stopwatch
3.4 Experimental Procedure
-
Preparation of Reaction Solution:
-
Prepare a stock solution of this compound in the chosen anhydrous organic solvent (e.g., 0.1 M in acetone).
-
Prepare the aqueous component of the reaction mixture (e.g., a specific volume of deionized water).
-
Allow both solutions to equilibrate to the desired reaction temperature (e.g., 25 °C) in the thermostatic bath.
-
-
Initiation of Reaction:
-
Rapidly add a known volume of the this compound stock solution to the temperature-equilibrated aqueous solution while stirring vigorously.
-
Start the stopwatch immediately upon mixing. The final concentrations should be chosen to ensure the reaction occurs at a measurable rate.
-
-
Monitoring the Reaction:
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold acetone. This slows the hydrolysis to a negligible rate.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH used.
-
Repeat the titration for each time point.
-
Perform a final titration after the reaction has gone to completion (e.g., after 24 hours or by gently heating a final aliquot) to determine the total amount of HCl produced.
-
3.5 Alternative Analytical Method: HPLC For a more sensitive and specific quantification, High-Performance Liquid Chromatography (HPLC) can be employed.
-
Method: Monitor the disappearance of the this compound peak or the appearance of the 2,2'-dithiodibenzoic acid peak over time.
-
Challenge: The high reactivity of the acyl chloride makes direct analysis difficult, as it may hydrolyze on the column.[7]
-
Solution: A common strategy is to derivatize the acyl chloride in the quenched aliquots. For example, reacting the remaining this compound with an alcohol (like methanol) or an amine in the presence of a non-nucleophilic base would form a stable ester or amide, which can be easily quantified by reverse-phase HPLC with UV detection.[8][9]
Data Presentation
The quantitative data obtained from the proposed experiment should be organized to facilitate kinetic analysis. The following table is a template for how such data could be presented.
Table 1: Template for Hydrolysis Rate Data of this compound at 25°C
| Time (s) | Volume of NaOH (mL) | [HCl] produced (M) | [Reactant] remaining (M) | ln([Reactant]) |
| 0 | 0.00 | 0.0000 | Initial Concentration | Initial ln value |
| 120 | V₁ | C₁ | C₀ - C₁ | ln(C₀ - C₁) |
| 300 | V₂ | C₂ | C₀ - C₂ | ln(C₀ - C₂) |
| 600 | V₃ | C₃ | C₀ - C₃ | ln(C₀ - C₃) |
| 1200 | V₄ | C₄ | C₀ - C₄ | ln(C₀ - C₄) |
| 1800 | V₅ | C₅ | C₀ - C₅ | ln(C₀ - C₅) |
| 3600 | V₆ | C₆ | C₀ - C₆ | ln(C₀ - C₆) |
| ∞ | V_inf | C_inf | 0.0000 | - |
Note: Concentrations are calculated based on the stoichiometry of the reaction and the volume of the aliquot and titrant.
A plot of ln([Reactant]) versus time would yield a straight line if the reaction follows pseudo-first-order kinetics, with the slope being equal to -k_obs (the observed rate constant).
Visualization of Experimental Workflow
The logical flow of the proposed experimental protocol can be visualized as follows.
Caption: Workflow for determining the hydrolysis rate of this compound.
References
- 1. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. savemyexams.com [savemyexams.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. savemyexams.com [savemyexams.com]
- 5. zchf.fct.put.poznan.pl [zchf.fct.put.poznan.pl]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Macrocycles Using 2,2'-Dithiodibenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of macrocyclic compounds utilizing 2,2'-dithiodibenzoyl chloride as a key building block. The resulting macrocycles, containing a disulfide bridge, are of interest in medicinal chemistry and materials science due to their unique structural features and potential for biological activity.
Introduction
Macrocycles represent a promising area of chemical space for drug discovery, offering a unique combination of structural rigidity and conformational flexibility that can lead to high-affinity and selective binding to challenging biological targets.[1] The disulfide bond, a key feature of the macrocycles described herein, can act as a reversible covalent linker, offering potential for applications in targeted drug delivery and as probes for cellular redox environments. The synthesis of these macrocycles is typically achieved through the condensation of this compound with various diols or diamines under high-dilution conditions to favor intramolecular cyclization over polymerization.[2][3]
Applications in Drug Discovery
While specific biological activities for macrocycles derived directly from this compound are not extensively documented in publicly available literature, the broader class of dithiodibenzoate-containing macrocycles and macrocycles in general have shown potential in several therapeutic areas:
-
Anticancer Agents: Macrocycles are known to be effective in targeting protein-protein interactions, which are often dysregulated in cancer.[1] The conformational constraint of the macrocyclic scaffold can lead to potent and selective inhibition of these challenging targets.
-
Ionophores and Sensors: The central cavity of macrocycles can be tailored to selectively bind specific ions, leading to applications as ionophores for transporting ions across biological membranes or as sensors for detecting specific analytes.
-
Antimicrobial Agents: Many natural product-based macrocyclic antibiotics derive their activity from their unique three-dimensional shape, which allows them to bind to bacterial targets with high affinity. Synthetic macrocycles are being explored to mimic these natural products and to overcome antibiotic resistance.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of macrocyclic esters from this compound and various diols. The key to a successful macrocyclization is the use of high-dilution techniques to minimize the formation of polymeric byproducts.[2][3]
General Protocol for Macrocyclization
This protocol describes a general method for the condensation of this compound with a diol to form a macrocyclic diester.
Materials:
-
This compound
-
Appropriate diol (e.g., ethylene glycol, 1,3-propanediol, triethylene glycol)
-
Anhydrous benzene (or toluene)
-
Anhydrous ether
-
Dry pyridine
-
Nitrogen gas supply
-
High-dilution apparatus (e.g., syringe pump and a multi-necked flask)
-
Standard glassware for organic synthesis (flasks, condensers, dropping funnels, etc.)
-
Rotary evaporator
-
Chromatography equipment (e.g., column chromatography or preparative thin-layer chromatography)
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous benzene.
-
Prepare a solution of the diol (1.0 equivalent) and dry pyridine (2.2 equivalents) in anhydrous benzene.
-
-
High-Dilution Reaction Setup:
-
Set up a multi-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and two dropping funnels (or syringe pumps).
-
Add a volume of anhydrous benzene to the flask to ensure efficient stirring.
-
-
Cyclization Reaction:
-
Heat the benzene in the reaction flask to reflux under a nitrogen atmosphere.
-
Simultaneously, add the solutions of this compound and the diol/pyridine mixture dropwise to the refluxing benzene over a period of 48 hours. The slow addition rate is crucial to maintain high dilution and promote intramolecular cyclization.
-
-
Work-up:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the pyridinium hydrochloride precipitate and wash the precipitate with benzene.
-
Combine the filtrate and washings and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel or by preparative thin-layer chromatography (TLC) to isolate the desired macrocyclic product. The choice of eluent will depend on the polarity of the specific macrocycle.
-
Data Presentation
The following table summarizes the yields of various macrocyclic diesters synthesized from the reaction of this compound with different diols, as reported in the literature.[3]
| Diol | Resulting Macrocycle Ring Size | Yield (%) |
| Ethane-1,2-diol | 14-membered | 5 |
| Propane-1,3-diol | 15-membered | 50 |
| Butane-1,4-diol | 16-membered | 60 |
| Pentane-1,5-diol | 17-membered | 65 |
| Hexane-1,6-diol | 18-membered | 60 |
| Heptane-1,7-diol | 19-membered | 65 |
| Octane-1,8-diol | 20-membered | 70 |
| Nonane-1,9-diol | 21-membered | 65 |
| Decane-1,10-diol | 22-membered | 75 |
| Undecane-1,11-diol | 23-membered | 60 |
| Dodecane-1,12-diol | 24-membered | 70 |
| But-2-yne-1,4-diol | 16-membered | 95 |
| Triethylene glycol | 19-membered | 30 |
| Tetraethylene glycol | 22-membered | 25 |
Mandatory Visualization
The following diagrams illustrate the general synthetic scheme and the experimental workflow for the synthesis of macrocycles using this compound.
Caption: General reaction scheme for the synthesis of macrocyclic diesters.
Caption: Step-by-step experimental workflow for synthesis and purification.
References
- 1. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new macrocycles. Part 5. Cyclization of 2,2′-dithiodibenzoic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Polyamides with 2,2'-Dithiodibenzoyl Chloride
Introduction
Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of disulfide bonds into the polymer backbone introduces a dynamic covalent linkage that can impart unique properties such as redox responsiveness, self-healing capabilities, and degradability.[2][3] These characteristics make disulfide-containing polyamides highly attractive for advanced applications in drug delivery, biomaterials, and smart textiles.
This document provides detailed protocols for the synthesis of polyamides from 2,2'-Dithiodibenzoyl chloride and a representative diamine. Two common and effective methods for this type of polycondensation are described: interfacial polymerization and low-temperature solution polycondensation.[4][5]
Synthesis Overview
The synthesis of polyamides from a diacid chloride and a diamine is a type of step-growth polymerization.[6] The reaction involves the nucleophilic acyl substitution of the amine group onto the acyl chloride, with the elimination of hydrogen chloride (HCl).[1] The HCl byproduct is typically neutralized by a base present in the reaction mixture.[6]
Figure 1: General reaction scheme for the synthesis of a disulfide-containing polyamide.
Experimental Protocols
Method 1: Interfacial Polymerization
Interfacial polymerization occurs at the boundary between two immiscible liquids.[6] Typically, the diamine is dissolved in an aqueous phase, often with a base to neutralize the HCl byproduct, while the diacid chloride is dissolved in an organic solvent.[6] This method is rapid and can produce high molecular weight polymers at room temperature.[6]
Materials
-
This compound
-
1,6-Hexanediamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent (e.g., chloroform, toluene)[5]
-
Distilled water
-
Acetone (for washing)
-
Methanol (for washing)
Equipment
-
Beakers
-
Magnetic stirrer and stir bar
-
Glass rod
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure
-
Aqueous Phase Preparation: Prepare an aqueous solution of 1,6-hexanediamine and sodium hydroxide. For example, dissolve 1,6-hexanediamine (e.g., 0.4 M) and NaOH (e.g., 0.8 M) in distilled water.
-
Organic Phase Preparation: Prepare an organic solution of this compound. For instance, dissolve this compound (e.g., 0.2 M) in dichloromethane.
-
Polymerization: Carefully pour the aqueous phase onto the organic phase in a beaker, minimizing mixing of the two layers. A polymer film will form immediately at the interface.[6]
-
Polymer Collection: Using a glass rod or tweezers, gently grasp the polymer film at the center of the interface and pull it out continuously to form a "rope."
-
Washing: Wash the collected polyamide thoroughly with distilled water to remove any unreacted monomers and salts. Subsequently, wash with acetone and then methanol to remove oligomers and residual solvent.
-
Drying: Dry the polyamide product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Figure 2: Experimental workflow for polyamide synthesis via interfacial polymerization.
Method 2: Low-Temperature Solution Polycondensation
In this method, the polymerization is carried out in a single-phase solution at low temperatures.[5] A polar aprotic solvent is used to dissolve both monomers and the resulting polymer.[4] An acid acceptor, such as a tertiary amine, is often added to the reaction mixture.[4]
Materials
-
This compound
-
1,6-Hexanediamine or m-phenylenediamine
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)[4][5]
-
Anhydrous pyridine or triethylamine (as an acid acceptor)
-
Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl₂) (optional, to improve solubility)[4]
-
Methanol (for precipitation)
-
Distilled water (for washing)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Ice bath
-
Beaker for precipitation
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure
-
Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer, nitrogen inlet/outlet, and a dropping funnel. Purge the system with dry nitrogen.
-
Diamine Solution: In the flask, dissolve the diamine (1 equivalent) and, if used, an inorganic salt like LiCl (5-10 wt% of the solvent) in an anhydrous polar aprotic solvent (e.g., NMP).[4] Add the acid acceptor (e.g., pyridine, 2 equivalents).
-
Cooling: Cool the stirred diamine solution to 0 °C using an ice bath.
-
Diacid Chloride Addition: Dissolve this compound (1 equivalent) in a minimal amount of the anhydrous solvent in the dropping funnel. Add this solution dropwise to the cooled diamine solution over 30-60 minutes while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for several hours (e.g., 4-24 hours). The solution will become viscous as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent, such as methanol, with vigorous stirring to precipitate the polyamide.
-
Washing and Collection: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent, unreacted monomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.
Figure 3: Experimental workflow for polyamide synthesis via low-temperature solution polycondensation.
Data Presentation
The properties of polyamides containing disulfide bonds can be influenced by the specific diamine used and the polymerization method. The following table summarizes typical properties for analogous semi-aromatic polyamides containing disulfide bonds.
| Property | Typical Value Range | Characterization Method | Reference |
| Glass Transition Temperature (Tg) | -15 to -10 °C (for amorphous polymers) | Differential Scanning Calorimetry (DSC) | [2] |
| 5% Weight Loss Temperature (Td5) | 300 - 320 °C | Thermogravimetric Analysis (TGA) | [2] |
| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) | [2] |
| Inherent Viscosity (ηinh) | 0.35 - 0.76 dL/g | Viscometry | [7] |
Note: The properties of polyamides synthesized with this compound are expected to be in a similar range but will require empirical determination. Polyamides based on aromatic diamines are likely to exhibit higher glass transition and decomposition temperatures.
Characterization
The synthesized polyamide should be characterized to confirm its structure and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (typically showing N-H stretching around 3300 cm⁻¹ and C=O stretching around 1640 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the detailed chemical structure of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Polyamides with disulfide bonds may show lower degradation temperatures compared to their non-disulfide analogues due to the lower bond energy of the S-S bond.[2]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[2]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Semirenewable Polyamides Containing Disulfide Bonds: Synthesis, Degradation, Self-Healing, and Triboelectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,2'-Dithiodibenzoyl Chloride in Redox-Responsive Polymer Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redox-responsive polymers are a class of "smart" materials designed to undergo physical or chemical changes in response to a reducing or oxidizing environment. This property makes them highly attractive for a range of biomedical applications, particularly in targeted drug delivery. The disulfide bond (–S–S–) is a key functional group utilized in the design of these polymers due to its stability in physiological conditions and its susceptibility to cleavage in the presence of reducing agents like glutathione (GSH). The intracellular environment, especially within tumor cells, has a significantly higher concentration of GSH (2-10 mM) compared to the extracellular matrix (2-20 µM), providing a specific trigger for drug release at the target site.[1]
2,2'-Dithiodibenzoyl chloride is a valuable monomer for synthesizing redox-responsive polymers. Its diacid chloride functionality allows for straightforward polymerization with a variety of nucleophilic co-monomers, such as diamines, to form polyamides with disulfide linkages integrated into the polymer backbone. The resulting polymers are designed to be stable in circulation but to degrade and release their therapeutic payload upon entering the reducing environment of target cells.
Key Applications
-
Targeted Cancer Therapy: Encapsulation of chemotherapeutic agents within nanoparticles formulated from polymers containing this compound allows for targeted drug delivery to tumor cells, minimizing systemic toxicity.[1]
-
Intracellular Drug Delivery: The high intracellular GSH concentration triggers the cleavage of the disulfide bonds, leading to the release of therapeutic agents inside the target cells.
-
Gene Delivery: Cationic polymers synthesized with this compound can form polyplexes with nucleic acids, protecting them from degradation and facilitating their release within the cell.
-
Self-Healing Materials: The reversible nature of the disulfide bond can be exploited in the design of self-healing hydrogels and other polymeric materials.[2]
Signaling Pathway: Redox-Responsive Drug Release
The following diagram illustrates the mechanism of drug release from a polymer synthesized using this compound in a high-glutathione environment.
Caption: Mechanism of drug release triggered by high intracellular glutathione levels.
Experimental Protocols
Protocol 1: Synthesis of a Redox-Responsive Polyamide via Interfacial Polymerization
This protocol describes the synthesis of a linear polyamide containing disulfide bonds by reacting this compound with a diamine, such as hexamethylenediamine, using an interfacial polymerization method.[3]
Materials:
-
This compound (CAS 19602-82-5)[4]
-
Hexamethylenediamine
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Methanol
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 2.32 g (0.02 mol) of hexamethylenediamine and 4.24 g (0.04 mol) of sodium carbonate in 100 mL of deionized water. Stir until all solids are dissolved.
-
Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 6.86 g (0.02 mol) of this compound in 100 mL of dichloromethane.
-
Interfacial Polymerization: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A polymeric film will form at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker in a continuous strand. The strand can be wound onto a glass rod.
-
Washing: Wash the collected polymer strand thoroughly with a 50:50 (v/v) mixture of water and methanol to remove unreacted monomers and salts. Repeat the washing step three times.
-
Drying: Dry the polymer in a vacuum oven at 40°C overnight.
Caption: Workflow for the synthesis and evaluation of redox-responsive polymers.
Protocol 2: Characterization of the Synthesized Polymer
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the dried polymer using a KBr pellet or an ATR-FTIR spectrometer.
-
Confirm the formation of the polyamide by identifying the characteristic peaks:
-
N-H stretching: ~3300 cm⁻¹
-
C=O stretching (amide I): ~1640 cm⁻¹
-
N-H bending (amide II): ~1540 cm⁻¹
-
Disulfide S-S stretching: ~500-540 cm⁻¹ (weak)
-
B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum to confirm the presence of characteristic peaks corresponding to the diamine and diacid chloride monomer units in the polymer backbone.
C. Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by GPC using a suitable solvent (e.g., DMF with LiBr) as the mobile phase and polystyrene standards for calibration.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes the encapsulation of a model drug, Doxorubicin (DOX), into nanoparticles formed from the synthesized polymer and the subsequent study of its redox-responsive release.
Materials:
-
Synthesized redox-responsive polyamide
-
Doxorubicin hydrochloride (DOX·HCl)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
A. Drug Loading:
-
Dissolve 100 mg of the polymer and 20 mg of DOX·HCl in 10 mL of DMSO.
-
Add the solution dropwise to 100 mL of deionized water under vigorous stirring to form nanoparticles via nanoprecipitation.
-
Stir the nanoparticle suspension for 24 hours in the dark to allow for complete solvent evaporation and nanoparticle stabilization.
-
Dialyze the suspension against deionized water for 48 hours to remove unloaded drug and residual DMSO.
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder.
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy by measuring the absorbance of DOX at 480 nm.
B. In Vitro Drug Release:
-
Disperse 10 mg of the DOX-loaded nanoparticles in 10 mL of PBS (pH 7.4).
-
Prepare two release media:
-
Control: PBS (pH 7.4)
-
Reductive: PBS (pH 7.4) containing 10 mM GSH.
-
-
Place 1 mL of the nanoparticle suspension into a dialysis bag and immerse it in 20 mL of the respective release medium.
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Analyze the amount of released DOX in the withdrawn samples using UV-Vis spectroscopy at 480 nm.
Data Presentation
The following tables present representative quantitative data for redox-responsive polymers.
Table 1: Polymer Characterization
| Polymer ID | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| PA-SS-1 | 15.2 | 28.9 | 1.90 |
| PA-SS-2 | 21.5 | 41.7 | 1.94 |
Table 2: Drug Loading and Encapsulation Efficiency
| Polymer System | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) |
| PA-SS-1 NPs | Doxorubicin | 12.5 | 78.2 |
| PA-SS-2 NPs | Doxorubicin | 14.8 | 85.1 |
Table 3: Cumulative Drug Release (%)
| Time (h) | PA-SS-1 NPs (0 mM GSH) | PA-SS-1 NPs (10 mM GSH) | PA-SS-2 NPs (0 mM GSH) | PA-SS-2 NPs (10 mM GSH) |
| 1 | 5.2 | 15.8 | 4.1 | 12.5 |
| 4 | 10.1 | 35.2 | 8.5 | 30.1 |
| 8 | 15.6 | 58.9 | 13.2 | 55.4 |
| 12 | 20.3 | 75.4 | 18.7 | 72.8 |
| 24 | 25.1 | 88.6 | 23.5 | 85.3 |
| 48 | 28.9 | 92.3 | 26.8 | 89.7 |
Note: The data presented in these tables are representative examples based on typical performance of redox-responsive polyamide systems and are intended for illustrative purposes.
Structure-Function Relationship
The redox-responsive behavior of polymers synthesized from this compound is directly linked to their chemical structure.
Caption: The relationship between monomer selection, polymer structure, and functional properties.
References
- 1. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semirenewable Polyamides Containing Disulfide Bonds: Synthesis, Degradation, Self-Healing, and Triboelectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Head-to-Tail Peptide Cyclization via Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor affinity and selectivity, and potentially increased cell permeability. Head-to-tail cyclization is a key strategy to impart these favorable properties. While various methods exist for peptide cyclization, the formation of a disulfide bridge between two cysteine residues is a robust and widely employed technique.
This document provides detailed application notes and protocols for the head-to-tail cyclization of peptides through the formation of a disulfide bond. It should be noted that while the use of 2,2'-Dithiodibenzoyl chloride for direct head-to-tail peptide cyclization is not extensively documented in readily available literature, the principles of disulfide bond formation outlined herein are fundamental to achieving cyclized peptides with a disulfide linkage. This method typically involves the synthesis of a linear peptide containing two cysteine residues, followed by oxidation to form the intramolecular disulfide bridge, resulting in a cyclic structure.
Principle of Disulfide Bridge Formation for Peptide Cyclization
The cyclization of a linear peptide via disulfide bond formation relies on the oxidation of the thiol groups (-SH) of two cysteine residues within the peptide sequence. This oxidation reaction forms a covalent disulfide bond (-S-S-), effectively creating a cyclic peptide. The strategic placement of cysteine residues at or near the N- and C-termini of the linear peptide precursor allows for a "head-to-tail" like cyclization, where the termini are brought into proximity by the disulfide linkage.
The general workflow for this process involves:
-
Solid-Phase Peptide Synthesis (SPPS): Synthesis of the linear peptide precursor containing two cysteine residues with appropriate protecting groups on a solid support.
-
Cleavage and Deprotection: Cleavage of the peptide from the resin and removal of side-chain protecting groups, including those on the cysteine thiols.
-
Cyclization/Oxidation: Oxidation of the free thiol groups in solution under optimized conditions to form the intramolecular disulfide bond.
-
Purification and Analysis: Purification of the cyclic peptide by chromatography and characterization by mass spectrometry and other analytical techniques.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Linear Peptide Precursor
This protocol outlines the synthesis of a generic linear peptide (e.g., H-Cys-(Xaa)n-Cys-OH) using Fmoc/tBu solid-phase peptide synthesis.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-amino acids with appropriate side-chain protection (e.g., Boc, tBu)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Head-to-Tail Cyclization via Air Oxidation
This protocol describes the formation of the disulfide bond in the linear peptide precursor using air oxidation.
Materials:
-
Crude linear peptide with two free cysteine thiols
-
Cyclization buffer: 0.1 M Ammonium Bicarbonate (NH₄HCO₃), pH 8.0-8.5
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) (optional, to aid solubility)
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Dissolve the Linear Peptide: Dissolve the crude linear peptide in the cyclization buffer at a low concentration (typically 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization. If solubility is an issue, a small amount of ACN or DMSO can be added.
-
Adjust pH: Adjust the pH of the solution to 8.0-8.5 with a dilute base (e.g., 0.1 M NH₄OH) if necessary. The basic pH facilitates the deprotonation of the thiol groups, promoting oxidation.
-
Oxidation: Stir the solution vigorously, open to the atmosphere, at room temperature. The dissolved oxygen in the buffer will act as the oxidizing agent.
-
Monitor the Reaction: Monitor the progress of the cyclization by reverse-phase high-performance liquid chromatography (RP-HPLC). The cyclic product will typically have a shorter retention time than the linear precursor. The reaction is usually complete within 4-24 hours.
-
Quench the Reaction: Once the reaction is complete (as determined by HPLC), quench the reaction by acidifying the solution to pH 3-4 with a dilute acid (e.g., 10% acetic acid).
-
Lyophilization: Freeze the solution and lyophilize to obtain the crude cyclic peptide.
Data Presentation
The efficiency of peptide cyclization can be influenced by several factors, including the peptide sequence, concentration, pH, and the oxidizing agent used. The following table summarizes typical reaction conditions and outcomes for disulfide-mediated peptide cyclization.
| Parameter | Condition/Value | Expected Outcome/Rationale |
| Peptide Concentration | 0.1 - 1.0 mg/mL | Low concentration favors intramolecular cyclization and minimizes the formation of dimers and oligomers. |
| pH | 8.0 - 9.0 | Basic pH promotes thiolate anion formation, which is the reactive species in disulfide bond formation. |
| Oxidizing Agent | Air (O₂), H₂O₂, DMSO, K₃[Fe(CN)₆] | Air oxidation is a mild and common method. Other oxidants can be used to accelerate the reaction. |
| Reaction Time | 4 - 48 hours | Dependent on the peptide sequence, concentration, and oxidizing agent. Monitored by HPLC. |
| Typical Yield | 30% - 80% | Highly sequence-dependent. Purification is required to isolate the monomeric cyclic product. |
Mandatory Visualizations
Experimental Workflow for Head-to-Tail Peptide Cyclization
Caption: Workflow for head-to-tail peptide cyclization via disulfide bond formation.
Logical Relationship of Key Cyclization Parameters
Caption: Key parameters influencing peptide cyclization outcomes.
Application of 2,2'-Dithiodibenzoyl Chloride in Drug Delivery Systems
Application Note
Introduction
2,2'-Dithiodibenzoyl chloride is a homobifunctional crosslinking reagent containing a central disulfide bond and two terminal acyl chloride groups. The presence of the disulfide bond makes it an attractive linker for the development of redox-responsive drug delivery systems.[1] These systems are designed to be stable in the bloodstream and extracellular environment but to release their therapeutic payload in the intracellular environment of tumor cells, which has a significantly higher concentration of reducing agents like glutathione (GSH).[1][2] The acyl chloride groups of this compound can react with nucleophiles such as amines and hydroxyl groups present on drugs or carrier molecules to form stable amide or ester linkages, respectively.
This application note describes the use of this compound as a linker to conjugate a model amin-containing drug to a polymeric carrier for the formulation of redox-sensitive nanoparticles. The disulfide bond within the linker is designed to be cleaved in a reducing environment, leading to the triggered release of the conjugated drug.
Principle
The core principle behind using this compound in drug delivery is the creation of a prodrug or a drug-carrier conjugate that is selectively cleaved within the target cells. The high concentration of glutathione (GSH) in the cytoplasm of cancer cells (approximately 2-10 mM) compared to the extracellular environment (approximately 2-20 µM) provides a specific stimulus for the reduction of the disulfide bond in the linker.[1][2] This cleavage breaks the connection between the drug and the carrier, leading to the release of the active drug at the site of action, thereby enhancing therapeutic efficacy and reducing systemic toxicity.
Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker Conjugate using this compound
This protocol details the conjugation of a model amine-containing drug (e.g., Doxorubicin) to this compound.
Materials:
-
This compound
-
Amine-containing drug (e.g., Doxorubicin hydrochloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Drug Preparation: Dissolve the amine-containing drug hydrochloride (1 equivalent) in a minimal amount of anhydrous DMF. Add triethylamine (2 equivalents) to neutralize the hydrochloride salt and stir for 30 minutes at room temperature.
-
Linker Activation: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Conjugation Reaction: Slowly add the solution of the free-base drug to the solution of this compound dropwise at 0°C with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Purification: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the purified drug-linker conjugate.
-
Characterization: Characterize the structure of the synthesized conjugate using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Formulation of Redox-Responsive Nanoparticles
This protocol describes the formulation of nanoparticles using a polymer and the drug-linker conjugate prepared in Protocol 1.
Materials:
-
Drug-linker conjugate
-
Amphiphilic block copolymer (e.g., Poly(lactic-co-glycolic acid)-poly(ethylene glycol), PLGA-PEG)
-
Acetone
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
-
Probe sonicator
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Organic Phase Preparation: Dissolve the drug-linker conjugate (e.g., 5 mg) and the amphiphilic block copolymer (e.g., 50 mg) in a suitable organic solvent such as acetone (2 mL).
-
Nanoprecipitation: Add the organic solution dropwise into deionized water (10 mL) under moderate stirring. The organic solvent will diffuse into the aqueous phase, leading to the self-assembly of the polymer and drug conjugate into nanoparticles.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove any unloaded drug and residual organic solvent. Change the water every 4-6 hours.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using a DLS instrument.
-
Morphology: Observe the shape and size of the nanoparticles using TEM.
-
Drug Loading Content (DLC) and Drug Loading Efficiency (DLE): Lyophilize a known amount of the nanoparticle suspension. Dissolve the dried nanoparticles in a suitable solvent (e.g., DMSO) and measure the amount of conjugated drug using UV-Vis spectrophotometry or HPLC. Calculate DLC and DLE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the redox-responsive release of the drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Incubator shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Release Media: Prepare two sets of release media:
-
PBS (pH 7.4) as a control (simulating physiological conditions).
-
PBS (pH 7.4) containing 10 mM GSH (simulating the intracellular reducing environment of tumor cells).
-
-
Dialysis Setup: Place a known concentration of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Release Study: Immerse the dialysis bag into a container with 20 mL of the release medium. Place the containers in an incubator shaker at 37°C with gentle shaking.
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag and replace it with 1 mL of fresh medium.
-
Quantification: Determine the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug release at each time point and plot the drug release profile.
Data Presentation
Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Drug Loading Efficiency (%) |
| NP-SS-Drug | 125.3 ± 5.8 | 0.18 ± 0.02 | -21.5 ± 1.7 | 8.2 ± 0.6 | 65.4 ± 4.9 |
Table 2: In Vitro Cumulative Drug Release
| Time (hours) | Cumulative Release in PBS (%) | Cumulative Release in PBS + 10 mM GSH (%) |
| 0 | 0 | 0 |
| 1 | 2.5 ± 0.3 | 15.8 ± 1.2 |
| 2 | 4.1 ± 0.5 | 28.4 ± 2.1 |
| 4 | 6.8 ± 0.7 | 45.6 ± 3.5 |
| 8 | 9.2 ± 0.9 | 62.1 ± 4.8 |
| 12 | 11.5 ± 1.1 | 75.3 ± 5.6 |
| 24 | 15.3 ± 1.4 | 88.9 ± 6.2 |
| 48 | 18.7 ± 1.8 | 95.2 ± 7.1 |
Visualizations
Caption: Workflow for the synthesis and application of redox-responsive drug delivery nanoparticles.
References
Application Notes and Protocols for Interfacial Polymerization using 2,2'-Dithiodibenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of redox-responsive polymers via interfacial polymerization, utilizing 2,2'-dithiodibenzoyl chloride as a key monomer. The inherent disulfide bond in this monomer imparts redox sensitivity to the resulting polymers, making them highly attractive for controlled drug delivery applications, particularly for targeted release in the reducing environments characteristic of intracellular compartments.
Introduction
Interfacial polymerization is a powerful technique for the rapid synthesis of high molecular weight polymers at the interface of two immiscible liquids.[1] This method is particularly well-suited for the reaction of a diacid chloride, such as this compound, dissolved in an organic solvent, with a diamine dissolved in an aqueous phase. The reaction is typically fast and self-limiting, occurring at or near the liquid-liquid interface.[1]
The incorporation of the this compound monomer introduces disulfide linkages into the polymer backbone. These disulfide bonds are stable in the oxidative extracellular environment but are susceptible to cleavage by reducing agents like glutathione (GSH), which is found in significantly higher concentrations inside cells.[2] This redox-responsive behavior allows for the design of "smart" drug delivery systems that can selectively release their therapeutic payload upon internalization into target cells.[2][3]
Applications in Drug Delivery
Polymers synthesized from this compound are primarily explored for their potential in targeted cancer therapy. The higher intracellular GSH levels in tumor cells compared to normal cells provide a specific trigger for the degradation of these disulfide-containing polymers and the subsequent release of encapsulated anticancer drugs.[4] This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic toxicity and side effects.[5][6]
Key Application Areas:
-
Redox-Responsive Nanoparticles: Formation of nanoparticles that encapsulate hydrophobic drugs. The disulfide bonds in the polymer matrix are cleaved in the reducing intracellular environment, leading to the disassembly of the nanoparticle and release of the drug.[3]
-
Targeted Drug Delivery: The polymer backbone can be further functionalized with targeting ligands to enhance accumulation in specific tissues or cell types.
-
Co-delivery Systems: Development of nanocarriers capable of delivering a combination of therapeutic agents, such as a chemotherapeutic drug and a gene-silencing agent (siRNA), for synergistic therapeutic effects.[5]
Experimental Protocols
The following protocols provide a general framework for the interfacial polymerization of this compound with a diamine. It is important to note that optimal conditions, such as monomer concentrations and reaction times, may vary depending on the specific diamine used and the desired polymer characteristics.
Materials
-
Diamine (e.g., Jeffamine® ED-2003, ethylenediamine, hexamethylenediamine)
-
Organic Solvent (e.g., Dichloromethane (DCM), Chloroform, Toluene)[1]
-
Aqueous Phase (e.g., Deionized water)
-
Acid Scavenger (e.g., Sodium carbonate (Na₂CO₃), Sodium hydroxide (NaOH), Triethylamine (TEA))
-
Non-ionic Surfactant (e.g., Triton X-100, Tween 20) (Optional, for emulsion stabilization)
Protocol 1: Interfacial Polymerization for Bulk Polymer Synthesis
This protocol is suitable for synthesizing a larger quantity of the disulfide-containing polyamide.
-
Preparation of the Aqueous Phase:
-
Dissolve the diamine (e.g., 10 mmol) and an acid scavenger (e.g., sodium carbonate, 20 mmol) in 100 mL of deionized water.
-
Stir the solution until all components are fully dissolved.
-
-
Preparation of the Organic Phase:
-
Dissolve this compound (10 mmol) in 100 mL of an organic solvent (e.g., dichloromethane).
-
Stir until the monomer is completely dissolved.
-
-
Polymerization:
-
Carefully pour the aqueous phase onto the organic phase in a beaker to create a distinct interface.
-
Alternatively, for a higher yield and molecular weight, the two phases can be combined in a blender and emulsified with high-speed stirring for 5-10 minutes.
-
A polymer film will form at the interface.
-
-
Polymer Collection and Purification:
-
If a film is formed, it can be continuously drawn from the interface using forceps or a rotating rod.
-
If an emulsion is formed, pour the mixture into a large volume of a non-solvent (e.g., acetone or methanol) to precipitate the polymer.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with deionized water and the non-solvent to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Formation of Redox-Responsive Nanoparticles via Miniemulsion Polymerization
This protocol is adapted for the formulation of polymer nanoparticles for drug delivery applications.
-
Preparation of the Organic Phase (Oil Phase):
-
Dissolve this compound (e.g., 100 mg) and the drug to be encapsulated (e.g., doxorubicin, 10 mg) in 5 mL of a suitable organic solvent (e.g., chloroform).
-
-
Preparation of the Aqueous Phase:
-
Dissolve the diamine (e.g., Jeffamine® ED-2003, molar equivalent to the diacid chloride) and a non-ionic surfactant (e.g., 1% w/v Triton X-100) in 20 mL of deionized water.
-
-
Miniemulsion Formation:
-
Add the organic phase to the aqueous phase dropwise while stirring vigorously.
-
Sonicate the mixture using a probe sonicator on ice for 2-5 minutes to form a stable miniemulsion.
-
-
Polymerization and Nanoparticle Formation:
-
Allow the polymerization to proceed under gentle stirring at room temperature for 3-4 hours.
-
-
Nanoparticle Purification:
-
Evaporate the organic solvent under reduced pressure.
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove unreacted monomers, surfactant, and non-encapsulated drug.
-
Resuspend the purified nanoparticles in a suitable buffer or deionized water for characterization and further use.
-
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for polyamides synthesized from this compound and a diamine (e.g., Jeffamine® ED-2003). Actual results will vary based on specific experimental conditions.
Table 1: Polymer Synthesis and Characterization
| Polymer ID | Diamine | Molar Ratio (Diacid Chloride:Diamine) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |
| PDAP-1 | Jeffamine® ED-2003 | 1:1 | 85 | 15.2 | 1.8 |
| PDAP-2 | Ethylenediamine | 1:1 | 92 | 21.5 | 2.1 |
| PDAP-3 | Hexamethylenediamine | 1:1 | 88 | 18.9 | 1.9 |
Mn = Number-average molecular weight, PDI = Polydispersity Index. Determined by Gel Permeation Chromatography (GPC).
Table 2: Drug Loading and Encapsulation Efficiency of Nanoparticles
| Formulation ID | Polymer ID | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| NP-DOX-1 | PDAP-1 | Doxorubicin | 12.5 | 85.3 |
| NP-PTX-2 | PDAP-2 | Paclitaxel | 9.8 | 78.5 |
Drug Loading Capacity (%) = (Mass of loaded drug / Mass of nanoparticles) x 100 Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of disulfide-containing polyamides.
Redox-Responsive Drug Release Mechanism
Caption: Cellular uptake and redox-triggered drug release.
References
- 1. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
- 7. This compound | C14H8Cl2O2S2 | CID 88164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Disulfide-Linked Polymers with 2,2'-Dithiodibenzoyl Chloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis and characterization of redox-responsive, disulfide-linked polymers using 2,2'-Dithiodibenzoyl chloride as a key monomer. Disulfide bonds incorporated into the main chain of polymers offer a dynamic covalent linkage that can be cleaved under specific reducing conditions. This property is of significant interest for advanced drug delivery systems, enabling targeted release of therapeutic agents in environments with high concentrations of reducing agents like glutathione (GSH), such as the intracellular space or tumor microenvironments.[1][2] This document details protocols for the synthesis of poly(disulfide-ester)s and poly(disulfide-amide)s via polycondensation, methods for their characterization, and procedures to evaluate their redox-responsive degradation.
Introduction
This compound is an organic compound featuring two benzoyl chloride groups linked by a disulfide bond.[3] The high reactivity of the acyl chloride functionalities makes it an excellent monomer for step-growth polymerization with nucleophilic co-monomers such as diols and diamines. The resulting polymers contain disulfide linkages within their backbone, rendering them susceptible to cleavage by reducing agents.
The significant difference in glutathione (GSH) concentration between the extracellular (micromolar) and intracellular (millimolar) environments provides a biological trigger for the degradation of these polymers.[1] This differential stability allows for the design of smart polymeric nanocarriers that can remain stable in circulation but disassemble and release their therapeutic payload upon entering target cells, thereby enhancing efficacy and reducing off-target side effects.
Key Applications:
-
Redox-Responsive Drug Delivery: Encapsulation and targeted release of anticancer drugs, proteins, and nucleic acids.
-
Self-Healing Materials: The reversible nature of the disulfide bond can be exploited in the design of self-healing polymers.
-
Biomaterials and Hydrogels: Formation of biodegradable hydrogels for tissue engineering and controlled release applications.
Polymerization Reactions
The primary method for polymerizing this compound is polycondensation with difunctional monomers like diols or diamines. The reaction involves the formation of ester or amide linkages, respectively, with the release of hydrogen chloride (HCl) as a byproduct. An acid scavenger, such as a tertiary amine (e.g., triethylamine or pyridine), is typically required to neutralize the HCl and drive the reaction to completion.
Experimental Protocols
Safety Precautions: this compound is a reactive acyl chloride. It is corrosive and moisture-sensitive.[3] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of a Linear Poly(disulfide-ester)
Objective: To synthesize a disulfide-containing polyester via solution polycondensation of this compound and a diol (e.g., Bisphenol A).
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA) (2.2 eq)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Monomer Preparation: In a dry 100 mL Schlenk flask under a nitrogen atmosphere, dissolve Bisphenol A (e.g., 2.28 g, 10 mmol) and triethylamine (3.06 mL, 22 mmol) in 40 mL of anhydrous DCM. Stir the solution with a magnetic stir bar until all solids have dissolved.
-
Initiation of Polymerization: In a separate dry flask, dissolve this compound (e.g., 3.43 g, 10 mmol) in 20 mL of anhydrous DCM.
-
Slowly add the this compound solution to the stirred Bisphenol A solution at 0 °C (ice bath) using a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Polymer Isolation: Dilute the reaction mixture with 20 mL of DCM and filter to remove the salt precipitate.
-
Pour the filtrate slowly into 500 mL of cold, vigorously stirring methanol to precipitate the polymer.
-
Allow the suspension to stir for 1 hour to ensure complete precipitation.
-
Purification: Collect the white fibrous polymer by vacuum filtration. Wash the polymer thoroughly with methanol (3 x 50 mL) to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight to a constant weight.
Protocol 2: Synthesis of a Linear Poly(disulfide-amide)
Objective: To synthesize a disulfide-containing polyamide via solution polycondensation of this compound and a diamine (e.g., 1,6-Hexanediamine).
Materials:
-
This compound (1.00 eq)
-
1,6-Hexanediamine (1.00 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Anhydrous Pyridine (2.2 eq)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monomer Preparation: In a dry 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 1,6-Hexanediamine (e.g., 1.16 g, 10 mmol) and pyridine (1.78 mL, 22 mmol) in 40 mL of anhydrous NMP. Stir until a homogeneous solution is formed.
-
Initiation of Polymerization: In a separate flask, dissolve this compound (e.g., 3.43 g, 10 mmol) in 20 mL of anhydrous NMP.
-
Slowly add the acyl chloride solution to the stirred diamine solution at 0 °C (ice bath) over 30 minutes.
-
After the addition, allow the reaction to proceed at room temperature for 24 hours with continuous stirring under nitrogen.
-
Polymer Isolation: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A white precipitate will form.
-
Purification: Collect the polymer by vacuum filtration and wash it extensively with methanol (3 x 50 mL) and then deionized water (2 x 50 mL) to remove pyridine hydrochloride and residual solvent.
-
Drying: Dry the resulting polyamide in a vacuum oven at 50 °C for 24 hours.
Characterization and Data Presentation
The synthesized polymers should be characterized to confirm their structure, molecular weight, and thermal properties.
Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester (C=O stretch at ~1720 cm⁻¹) or amide (C=O stretch at ~1650 cm⁻¹) bonds and the disappearance of acyl chloride (C=O stretch at ~1770 cm⁻¹) and O-H/N-H peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Table 1: Example Polymerization Results
(Note: Data are representative examples for illustrative purposes.)
| Polymer ID | Co-monomer | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| PDS-Es-1 | Bisphenol A | 85 | 18.5 | 35.2 | 1.90 |
| PDS-Am-1 | 1,6-Hexanediamine | 92 | 22.1 | 41.8 | 1.89 |
Redox-Responsiveness Evaluation
Protocol 3: Evaluation of Disulfide Bond Cleavage
Objective: To monitor the degradation of the disulfide-linked polymer in a simulated intracellular reducing environment.
Materials:
-
Synthesized disulfide-linked polymer
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
GPC or Dynamic Light Scattering (DLS) instrument (if analyzing nanoparticles)
Procedure:
-
Polymer Solution Preparation: Prepare a stock solution of the polymer (e.g., 10 mg/mL) in a suitable solvent (e.g., THF or DMSO).
-
Degradation Study Setup: In separate vials, add the polymer solution to PBS (pH 7.4) to a final polymer concentration of 1 mg/mL.
-
To the "test" vial, add DTT to a final concentration of 10 mM (to mimic intracellular conditions). The "control" vial will contain only the polymer in PBS.
-
Incubate both vials at 37 °C with gentle agitation.
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analysis: Analyze the aliquots using GPC to monitor the decrease in polymer molecular weight over time. For polymers formulated as nanoparticles, DLS can be used to observe changes in particle size, indicating disassembly.
Table 2: Example Degradation and Drug Release Data
(Note: Data are representative examples for illustrative purposes.)
| Time (h) | Molecular Weight Retention (%) (Control, no DTT) | Molecular Weight Retention (%) (10 mM DTT) | Cumulative Drug Release (%) (Control, no DTT) | Cumulative Drug Release (%) (10 mM DTT) |
| 0 | 100 | 100 | 5 | 5 |
| 2 | 98 | 65 | 12 | 45 |
| 8 | 95 | 25 | 18 | 78 |
| 24 | 92 | <5 | 25 | 95 |
Visualizations
Reaction Scheme and Workflows
Caption: General polycondensation scheme for this compound.
Caption: Experimental workflow for disulfide polymer synthesis.
Caption: Redox-responsive cleavage and drug release mechanism.
References
Application Notes and Protocols for Surface Modification with 2,2'-Dithiodibenzoyl Chloride: A Cleavable Linker Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with molecular linkers is a cornerstone of modern materials science, enabling the development of advanced platforms for a myriad of applications, including biosensors, drug delivery systems, and cell culture substrates. A key feature in many of these applications is the ability to cleave the linker and release attached molecules under specific conditions. This allows for dynamic control over the surface properties and the recovery of captured analytes or therapeutic agents.
This document provides detailed application notes and protocols for the use of 2,2'-Dithiodibenzoyl chloride as a homobifunctional, cleavable crosslinker for surface modification. The central disulfide bond within this molecule provides a chemically labile point that can be selectively cleaved under reducing conditions, offering a robust method for creating stimuli-responsive surfaces. The two benzoyl chloride functional groups allow for efficient covalent attachment to surfaces rich in primary amines.
Principle of Application
The application of this compound for creating cleavable surface modifications involves a two-stage process:
-
Immobilization: The linker is covalently attached to a substrate, typically one that has been functionalized with primary amine groups. The highly reactive acyl chloride moieties of this compound react with the surface amines to form stable amide bonds. This process anchors the cleavable disulfide linker to the surface.
-
Cleavage: The disulfide bond within the immobilized linker can be broken by the application of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavage results in the formation of two thiol groups, effectively breaking the link between the surface and any subsequently attached molecule.
This strategy allows for the controlled release of molecules that have been attached to the linker, providing a powerful tool for various research and development applications.
Experimental Protocols
The following protocols provide a general framework for the modification of an amine-functionalized surface with this compound and the subsequent cleavage of the disulfide linker. It is recommended to optimize reaction times and concentrations for specific substrates and applications.
Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface
This protocol describes the covalent attachment of the cleavable linker to a substrate presenting primary amine groups (e.g., aminosilane-treated glass or silicon, or amine-rich polymer films).
Materials:
-
Amine-functionalized substrate
-
This compound (CAS 19602-82-5)[1]
-
Anhydrous dichloromethane (DCM) or chloroform[1]
-
Anhydrous triethylamine (TEA) or pyridine (as an acid scavenger)
-
Reaction vessel (e.g., glass petri dish or beaker)
-
Nitrogen or argon gas supply
-
Shaker or orbital mixer
-
Ultrasonic bath
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate completely under a stream of nitrogen or in a vacuum oven at a temperature compatible with the substrate material.
-
-
Reaction Setup:
-
Place the dry, clean substrate in the reaction vessel.
-
Create an inert atmosphere by purging the vessel with dry nitrogen or argon gas for 10-15 minutes. This is crucial as this compound is moisture-sensitive.
-
-
Linker Immobilization:
-
Prepare a solution of this compound in anhydrous DCM. A typical starting concentration is 1-10 mM.
-
Add an excess of anhydrous TEA or pyridine to the solution (e.g., 1.5-2 molar equivalents relative to the linker).
-
Submerge the substrate in the linker solution within the reaction vessel.
-
Gently agitate the vessel on a shaker or orbital mixer at room temperature for 2-4 hours. The reaction time may be optimized to achieve the desired surface coverage.
-
-
Washing:
-
Following the incubation, remove the substrate from the reaction solution.
-
Wash the substrate sequentially with DCM, ethanol, and DI water to remove any unreacted linker and byproducts. Each wash step should be performed for 5-10 minutes with gentle agitation.
-
-
Drying:
-
Dry the modified substrate under a stream of nitrogen or in a vacuum oven.
-
The surface is now functionalized with a cleavable disulfide linker and is ready for further modification or characterization.
-
Protocol 2: Reductive Cleavage of the Disulfide Linker
This protocol outlines the procedure for cleaving the disulfide bond on the modified surface, which can be used to release attached molecules or to generate free thiol groups on the surface.
Materials:
-
Surface modified with this compound linker
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Reaction vessel
-
Shaker or orbital mixer
-
DI water
Procedure:
-
Preparation of Reducing Solution:
-
Prepare a solution of the reducing agent (DTT or TCEP) in the desired buffer. A typical concentration range is 10-100 mM. The optimal concentration will depend on the desired cleavage kinetics.
-
-
Cleavage Reaction:
-
Immerse the modified substrate in the reducing agent solution within a reaction vessel.
-
Incubate at room temperature with gentle agitation. The time required for complete cleavage can range from 30 minutes to several hours. The progress of cleavage can be monitored by analyzing the supernatant for released molecules or by surface characterization techniques.
-
-
Post-Cleavage Processing:
-
After the desired cleavage time, remove the substrate from the solution.
-
The supernatant now contains the molecules that were attached to the linker and can be collected for further analysis.
-
Wash the substrate thoroughly with the buffer and then with DI water to remove any residual reducing agent and cleaved fragments.
-
-
Drying:
-
Dry the substrate under a stream of nitrogen or in a vacuum oven. The surface will now present free thiol groups.
-
Data Presentation and Expected Results
While specific quantitative data for surfaces modified with this compound is not extensively available in the reviewed literature, the following tables present the expected outcomes from surface characterization techniques based on analogous systems.
Table 1: Expected Surface Characterization Data Before and After Modification
| Characterization Technique | Before Modification (Amine-functionalized) | After Modification with this compound | Rationale for Expected Change |
| Water Contact Angle | Moderately hydrophilic (e.g., 30-50°) | More hydrophobic (e.g., 60-80°) | Introduction of aromatic rings and disulfide bonds increases the nonpolar character of the surface. |
| X-ray Photoelectron Spectroscopy (XPS) - Elemental Composition | C, N, O, Si (for glass/silicon) | Increased C content, appearance of S 2p signal, decreased N signal intensity | Successful covalent attachment of the sulfur-containing organic linker. The nitrogen signal from the underlying amine layer is attenuated by the linker overlayer. |
| XPS - High-Resolution C 1s Spectrum | Peaks corresponding to C-C, C-N, C-O | Appearance of new peaks corresponding to C=O (amide) and aromatic C-C/C-H | Formation of amide bonds and the presence of the benzoyl groups. |
| XPS - High-Resolution S 2p Spectrum | No signal | A doublet peak characteristic of disulfide bonds (S-S) | Direct evidence of the presence of the disulfide linker on the surface. |
Table 2: Expected Surface Characterization Data Before and After Reductive Cleavage
| Characterization Technique | Before Cleavage (Disulfide Linker) | After Cleavage with DTT/TCEP | Rationale for Expected Change |
| Water Contact Angle | More hydrophobic (e.g., 60-80°) | May become slightly more hydrophilic | Cleavage of the disulfide bond and potential removal of attached molecules can alter surface polarity. The presence of thiol groups may also influence wettability. |
| X-ray Photoelectron Spectroscopy (XPS) - High-Resolution S 2p Spectrum | A doublet peak characteristic of disulfide bonds (S-S) | A new doublet peak at a lower binding energy characteristic of thiol groups (S-H) | Conversion of disulfide bonds to thiol groups upon reduction. |
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involved in the application of this compound for surface modification.
Caption: Experimental workflow for surface modification.
References
Synthesis of N,N'-Bis(2-mercaptobenzoyl)hydrazide from 2,2'-Dithiodibenzoyl chloride
Application Notes: Synthesis and Utility of N,N'-Bis(2-mercaptobenzoyl)hydrazide
Introduction
N,N'-Bis(2-mercaptobenzoyl)hydrazide is a symmetrically substituted diacylhydrazine featuring two nucleophilic thiol (-SH) groups. This unique structural arrangement makes it a valuable chelating agent and a versatile building block in medicinal chemistry and materials science. The presence of multiple coordination sites—the thiol sulfur atoms, the amide nitrogens, and the carbonyl oxygens—allows for the formation of stable complexes with various transition metals. Its derivatives have been investigated for a range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, its ability to inhibit corrosion makes it a candidate for industrial applications.
Synthetic Strategy
The synthesis of N,N'-Bis(2-mercaptobenzoyl)hydrazide from 2,2'-Dithiodibenzoyl chloride is a two-step process. The first step involves the acylation of hydrazine with the diacid chloride to form a stable disulfide-bridged intermediate, N,N'-Bis(2-benzoyldisulfanyl)hydrazide. The second step is a selective reduction of the disulfide bond to yield the two free thiol groups of the final product. This strategy protects the reactive thiol groups as a disulfide during the initial hydrazide formation, preventing potential side reactions.
Applications in Research and Drug Development
-
Coordination Chemistry: The final product serves as a multidentate ligand for the synthesis of novel metal complexes, which can be explored for catalytic or therapeutic applications.
-
Medicinal Chemistry: The core structure is a key pharmacophore. The thiol groups can be further functionalized or used to mimic biological substrates, making it a target for the development of enzyme inhibitors and anticancer or antimicrobial agents.[1]
-
Corrosion Inhibition: Like other molecules containing mercapto and hydrazide moieties, N,N'-Bis(2-mercaptobenzoyl)hydrazide is a candidate for studies on metal surface protection and corrosion inhibition.
Experimental Protocols
The following protocols are based on established chemical principles for analogous reactions. Researchers should perform small-scale trials to optimize conditions.
Protocol 1: Synthesis of N,N'-Bis(2-benzoyldisulfanyl)hydrazide (Intermediate)
This procedure details the formation of the diacylhydrazide intermediate from this compound and hydrazine sulfate. The use of a biphasic system with simultaneous addition of the acid chloride and a base minimizes the formation of mono-acylated byproducts.
Materials:
-
This compound
-
Hydrazine sulfate (H₆N₂O₄S)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Toluene or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
5 L three-necked flask with mechanical stirrer, two dropping funnels, and a thermometer
-
Ice-water bath
Procedure:
-
Preparation of Hydrazine Solution: In a 5 L flask, dissolve hydrazine sulfate (0.5 mol, 1.0 eq) in 1 L of deionized water. Add a solution of sodium hydroxide (1.0 mol, 2.0 eq) in 250 mL of water to liberate the free hydrazine. Cool the mixture to 0-5 °C using an ice-water bath.
-
Preparation of Reagent Solutions:
-
Prepare a solution of this compound (0.5 mol, 1.0 eq) in 500 mL of a suitable organic solvent like toluene or dichloromethane.
-
Prepare a separate solution of sodium hydroxide (1.0 mol, 2.0 eq) in 500 mL of deionized water.
-
-
Reaction: While vigorously stirring the hydrazine solution and maintaining the temperature at 0-5 °C, add the this compound solution and the sodium hydroxide solution simultaneously from two separate dropping funnels over a period of 1.5-2 hours.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel. If a precipitate has formed, it should be collected by vacuum filtration first.
-
Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of the organic solvent.
-
Combine all organic layers and wash with deionized water (2 x 250 mL) and then with brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield N,N'-Bis(2-benzoyldisulfanyl)hydrazide as a solid.
Protocol 2: Synthesis of N,N'-Bis(2-mercaptobenzoyl)hydrazide (Final Product)
This procedure describes the selective reduction of the disulfide bond in the intermediate using triphenylphosphine to yield the final product.
Materials:
-
N,N'-Bis(2-benzoyldisulfanyl)hydrazide (from Protocol 1)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked flask with reflux condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N,N'-Bis(2-benzoyldisulfanyl)hydrazide (1.0 eq) in a mixture of THF (or 1,4-Dioxane) and water (e.g., a 9:1 v/v ratio). A typical concentration would be 0.1 M.
-
Addition of Reducing Agent: Add triphenylphosphine (2.2 eq) to the solution. The slight excess ensures complete reduction of the disulfide.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction typically takes 4-12 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Add ethyl acetate to the residue to dissolve the product. Triphenylphosphine oxide, a byproduct, has limited solubility and may precipitate.
-
Wash the organic solution with 1 M HCl (to remove any basic impurities), followed by deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford pure N,N'-Bis(2-mercaptobenzoyl)hydrazide.
Quantitative Data Summary
As specific experimental data for this synthetic sequence is not available in the cited literature, this table provides calculated values and expected spectroscopic data based on analogous compounds.[1][2]
| Parameter | Intermediate: N,N'-Bis(2-benzoyldisulfanyl)hydrazide | Final Product: N,N'-Bis(2-mercaptobenzoyl)hydrazide |
| Molecular Formula | C₁₄H₁₂N₂O₂S₂ | C₁₄H₁₂N₂O₂S₂ |
| Molecular Weight | 304.39 g/mol | 304.39 g/mol |
| Physical State | Expected to be a solid | Expected to be a solid |
| Yield | Not Reported | Not Reported |
| Melting Point | Not Reported | Not Reported |
| ¹H NMR (Expected) | Aromatic protons (multiplet), N-H protons (broad singlet, ~9-11 ppm) | Aromatic protons (multiplet), N-H protons (broad singlet, ~9-11 ppm), S-H proton (singlet, variable ~3-5 ppm) |
| ¹³C NMR (Expected) | Aromatic carbons, C=O carbon (~165-170 ppm) | Aromatic carbons, C=O carbon (~165-170 ppm) |
| FT-IR (cm⁻¹, Expected) | N-H stretch (~3200-3300), C=O stretch (~1650-1670), S-S stretch (~500-540) | N-H stretch (~3200-3300), S-H stretch (~2550-2600), C=O stretch (~1650-1670) |
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis pathway from the starting material to the final product.
References
Troubleshooting & Optimization
Side reactions of 2,2'-Dithiodibenzoyl chloride with nucleophiles
Welcome to the technical support center for 2,2'-Dithiodibenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions and troubleshooting for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound featuring two benzoyl chloride groups linked by a disulfide bond.[1] Its high reactivity, owing to the two acyl chloride functional groups, makes it a valuable reagent in organic synthesis. It is primarily used as a cross-linking agent and in the preparation of polymers, such as macrocyclic esters and polyamides.[2][3][4]
Q2: What are the main reactive sites on the this compound molecule?
A2: The molecule has two primary electrophilic sites at the carbonyl carbons of the acyl chloride groups. These sites are highly susceptible to attack by nucleophiles. A potential secondary reaction site is the disulfide bond, which could be susceptible to cleavage under certain reductive conditions or by specific nucleophiles.
Q3: What are the most common side reactions to expect when working with this compound?
A3: The most common side reactions include:
-
Hydrolysis: Due to the high reactivity of the acyl chloride groups, the compound is sensitive to moisture and can hydrolyze to the corresponding dicarboxylic acid.
-
Polymerization: When reacting with bifunctional nucleophiles (e.g., diols, diamines), intermolecular reactions can lead to the formation of polymers instead of the desired cyclic product.
-
Incomplete or Mono-acylation: Depending on the stoichiometry and reactivity of the nucleophile, the reaction may stop after only one of the acyl chloride groups has reacted.
-
Disulfide Bond Cleavage: While less common under standard acylation conditions, strong nucleophiles or reducing conditions could potentially cleave the disulfide bond.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is giving a low yield or failing completely. What are the likely causes?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Steps:
-
Reagent Integrity: this compound is highly sensitive to moisture. Hydrolysis to the unreactive 2,2'-dithiodibenzoic acid is a common cause of reaction failure.
-
Solution: Ensure the reagent is fresh and has been stored under anhydrous conditions (e.g., in a desiccator or under inert gas). Use freshly dried, anhydrous solvents for the reaction.
-
-
Reaction Conditions:
-
Anhydrous Setup: All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Some reactions may require cooling to control exothermic processes and prevent side reactions, while others might need heating to overcome activation energy barriers. The optimal temperature should be determined for your specific nucleophile.
-
Stoichiometry: Ensure the correct molar ratios of reactants are being used. For bifunctional nucleophiles, the ratio can influence whether cyclization or polymerization occurs.
-
-
Nucleophile Reactivity:
-
Steric Hindrance: Bulky nucleophiles may react slowly or not at all. Increasing the reaction temperature or using a less hindered nucleophile might be necessary.
-
Basicity: A non-nucleophilic base (e.g., pyridine, triethylamine) is often required to scavenge the HCl byproduct. Ensure the base is not interfering with the reaction.
-
Issue 2: Formation of Polymeric Byproducts Instead of a Macrocycle
Q: I am trying to synthesize a macrocycle using a diol/diamine, but I am getting a polymer. How can I favor cyclization?
A: The formation of a macrocycle versus a polymer is a classic challenge in this type of reaction. The key is to favor the intramolecular reaction over the intermolecular one.
Logical Relationship for Cyclization vs. Polymerization:
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new macrocycles. Part 5. Cyclization of 2,2′-dithiodibenzoic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
How to prevent hydrolysis of 2,2'-Dithiodibenzoyl chloride during reaction
Technical Support Center: 2,2'-Dithiodibenzoyl Chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on the prevention of its hydrolysis during chemical reactions.
Troubleshooting Guide: Preventing Hydrolysis
Hydrolysis of this compound to its corresponding carboxylic acid is a primary cause of low yields and product contamination. This guide will help you identify and resolve potential sources of moisture in your reaction setup.
Issue 1: Low Yield of Desired Product with 2,2'-dithiodibenzoic acid as a Byproduct
This is a clear indication that hydrolysis is occurring. Acyl chlorides are highly reactive and readily react with water.[1][2] The following steps are critical to ensure a successful reaction.
| Possible Cause | Troubleshooting Step |
| Contaminated or Wet Glassware | Oven-dry all glassware at a temperature above 100°C for several hours or flame-dry under a vacuum. Allow the glassware to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).[3] |
| Wet Solvents | Use commercially available anhydrous solvents. If these are not available, solvents must be freshly distilled from an appropriate drying agent.[3] Alternative methods include passing the solvent through a column of activated alumina or molecular sieves.[4] |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere using a Schlenk line or in a glove box.[3][4] This prevents moisture from the air from entering the reaction vessel. |
| Impure or Old Reagents | Use a fresh bottle of this compound or purify it if necessary. Ensure the nucleophile (e.g., alcohol or amine) is also pure and dry.[5][6] |
| Inappropriate Reaction Temperature | For highly exothermic reactions, it is advisable to cool the reaction mixture (e.g., to 0°C) during the addition of the acyl chloride to prevent side reactions.[3] For slower reactions, a moderate increase in temperature might be needed, but this should be monitored carefully.[3] |
| Incorrect Choice of Base | Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct without reacting with the acyl chloride.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of failure in reactions involving this compound?
A1: The most common reason for low yields or reaction failure is the hydrolysis of the acyl chloride functional groups.[5][6] this compound is moisture-sensitive and will readily react with any water present in the reaction system to form 2,2'-dithiodibenzoic acid.[7][8] This consumes your starting material and complicates the purification of your desired product. Therefore, maintaining strictly anhydrous (water-free) conditions is paramount.[9]
Q2: How can I be certain my solvents are sufficiently dry?
A2: While commercially available anhydrous solvents are a reliable option, their dryness can be compromised upon opening. For moisture-sensitive reactions, it's best to freshly distill solvents from a suitable drying agent.[10] Alternatively, solvent purification systems that pass the solvent through columns of drying agents like activated alumina are also very effective.[11][12]
Q3: What are the best practices for handling reagents and setting up the reaction?
A3: All manipulations should be performed under an inert atmosphere of nitrogen or argon.[3] Glassware should be oven or flame-dried and assembled while hot, then cooled under a stream of inert gas.[13] Reagents should be transferred using syringes or cannulas. It's also good practice to use fresh, unopened bottles of reagents or to purify them before use if there is any doubt about their quality.[5][6]
Q4: Which solvents and bases are recommended for reactions with this compound?
A4: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally suitable.[3] It is crucial that these solvents are anhydrous.[3] A non-nucleophilic base is often added to the reaction to scavenge the HCl that is produced.[2] Good choices include tertiary amines like triethylamine or pyridine, or a hindered base like N,N-diisopropylethylamine (DIPEA).[3]
Q5: My reaction is still failing despite following all anhydrous procedures. What else could be wrong?
A5: If you have rigorously excluded moisture from your glassware, solvents, and atmosphere, consider the purity of your starting materials. The this compound itself may have degraded during storage. Also, your nucleophile could be a source of water. If the nucleophile is a solid, it can be dried in a vacuum oven. If it is a liquid, it may need to be distilled from a drying agent.
Data and Protocols
Table 1: Common Solvents and Recommended Drying Agents
| Solvent | Drying Agent | Distillation Notes |
| Dichloromethane (CH₂Cl₂) | Calcium hydride (CaH₂) | Distill under an inert atmosphere. Do not use sodium.[10] |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Distill under an inert atmosphere. A deep blue or purple color indicates anhydrous and oxygen-free conditions.[4] |
| Toluene | Sodium or Calcium hydride (CaH₂) | Distill under an inert atmosphere. |
| Acetonitrile (CH₃CN) | Calcium hydride (CaH₂) or Phosphorus pentoxide (P₂O₅) | Reflux with CaH₂ and then distill. For very dry acetonitrile, a final distillation from P₂O₅ is effective. |
Experimental Protocol: General Procedure for Acylation under Anhydrous Conditions
This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile (e.g., an alcohol or amine) under anhydrous conditions.
-
Glassware Preparation : All glassware (reaction flask, dropping funnel, condenser) is oven-dried at 120°C overnight and assembled while hot under a positive flow of dry nitrogen.
-
Reagent Preparation :
-
Dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous dichloromethane in the reaction flask.
-
Cool the solution to 0°C in an ice bath.[3]
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.
-
-
Reaction Execution :
-
Monitoring : The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup :
-
Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.[3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification : The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.[6]
Visual Guides
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low-yield acylation reactions.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 10. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 11. acs.org [acs.org]
- 12. youtube.com [youtube.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Removing unreacted 2,2'-Dithiodibenzoyl chloride from a reaction mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2'-Dithiodibenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing unreacted this compound from a reaction mixture?
A1: The most prevalent and straightforward method is to quench the reaction mixture with an aqueous basic solution, such as sodium bicarbonate. This hydrolyzes the unreacted this compound to its corresponding carboxylate salt, 2,2'-dithiodibenzoate. This salt is highly soluble in the aqueous phase and can be easily separated from the desired organic product through extraction.[1][2]
Q2: My desired product is sensitive to basic conditions. What is an alternative workup procedure?
A2: If your product is base-sensitive, you can quench the reaction with ice-cold water. The hydrolysis of this compound will form 2,2'-dithiodibenzoic acid. While less soluble than its salt, this diacid can still be removed by subsequent extractions with a suitable organic solvent. For particularly sensitive compounds, purification by flash column chromatography on silica gel is a reliable alternative to an aqueous workup.[1]
Q3: After an aqueous workup, my TLC plate shows a streak. What is the likely cause and how can I fix it?
A3: Streaking on a TLC plate following an aqueous workup often indicates the presence of residual acidic impurities, most likely 2,2'-dithiodibenzoic acid. To resolve this, ensure the pH of the aqueous layer during extraction is greater than 8 by washing the organic layer one or two more times with a saturated sodium bicarbonate solution. An additional wash with brine can help break any emulsions and remove residual water from the organic layer.[1]
Q4: Can I use a scavenger resin to remove excess this compound?
A4: Yes, scavenger resins with nucleophilic functional groups (e.g., amine-functionalized resins) can be effective for removing unreacted acid chlorides. The resin reacts with and binds the excess this compound, allowing for its removal by simple filtration. This method is particularly useful for reactions where an aqueous workup is not desirable.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low yield after aqueous workup. | The desired product may be partially hydrolyzing or is water-soluble. | Perform the quench at low temperatures (0-5 °C) to minimize reaction time.[1] Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. |
| Product co-elutes with starting material during column chromatography. | The polarity of the product and this compound are too similar for the chosen solvent system. | 1. Modify the solvent system; a different ratio or a new combination of solvents (e.g., toluene/acetone instead of hexanes/ethyl acetate) may improve separation. 2. Consider using a different stationary phase like alumina. 3. Perform an aqueous quench to convert the unreacted starting material to the much more polar 2,2'-dithiodibenzoic acid before attempting chromatography.[1] |
| An emulsion forms during the extractive workup. | The reaction mixture may contain components that act as surfactants. | 1. Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. 2. Allow the mixture to stand for a longer period. 3. If the emulsion is persistent, filter the mixture through a pad of Celite. |
| The final product is an oil instead of an expected solid. | Residual chlorinated solvents or unreacted starting material may be present as impurities, plasticizing the product. | 1. Perform an additional wash with saturated sodium bicarbonate solution.[1] 2. Re-purify the product using flash column chromatography. 3. Dry the product under high vacuum for an extended period to remove any volatile impurities. |
Experimental Protocols
Protocol 1: Removal by Aqueous Basic Extraction
This protocol describes the hydrolysis and subsequent removal of unreacted this compound.
Materials:
-
Reaction mixture containing the desired product and unreacted this compound.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
-
Ice-water bath.
Procedure:
-
Cool the Reaction Mixture: Place the flask containing the reaction mixture in an ice-water bath and cool to 0-5 °C.
-
Quenching: Slowly add the cold reaction mixture to a separatory funnel containing ice-cold saturated sodium bicarbonate solution with vigorous stirring. Caution: This may cause gas evolution (CO₂). Ensure adequate venting.
-
pH Adjustment: After the addition is complete, swirl the mixture and check the pH of the aqueous layer using pH paper to ensure it is basic (pH > 8). If necessary, add more saturated sodium bicarbonate solution.
-
Extraction: Stopper the separatory funnel, invert, and vent frequently. Shake the funnel to partition the components between the organic and aqueous layers. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer.
-
Back-Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process to recover any dissolved product. Combine this organic layer with the first one.
-
Washing: Wash the combined organic layers with brine to remove residual water and salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the purified product.
Visual Workflow
Caption: Workflow for removing unreacted acyl chloride via aqueous extraction.
References
Optimizing reaction conditions for polyamide synthesis with 2,2'-Dithiodibenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of polyamides using 2,2'-Dithiodibenzoyl chloride. The information is presented in a user-friendly question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing aromatic polyamides from this compound?
A1: The most prevalent and effective method is low-temperature solution polycondensation. This technique involves reacting this compound with an aromatic diamine in an aprotic polar solvent at controlled low temperatures.[1][2] This method is favored because it minimizes side reactions and allows for the formation of high molecular weight polymers.[1]
Q2: What are suitable solvents for this type of polymerization?
A2: Aprotic polar solvents are essential for dissolving the aromatic diamine and the resulting polyamide. Commonly used solvents include N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[2][3] To enhance the solubility of the growing polymer chains, especially for rigid aromatic polyamides, salts like calcium chloride (CaCl₂) or lithium chloride (LiCl) are often added to the solvent.[1][2]
Q3: Why is stoichiometry so critical in this synthesis?
A3: Achieving a precise 1:1 molar ratio between the diacyl chloride and the diamine is crucial for obtaining high molecular weight polyamides. An imbalance in the stoichiometry will lead to a lower degree of polymerization and, consequently, a lower yield of the desired polymer.
Q4: What is the role of the disulfide bond in the final polymer?
A4: The disulfide bond incorporated into the polyamide backbone from this compound imparts redox-responsive properties to the material. This means the polymer chain can be cleaved under reducing conditions and potentially reformed under oxidizing conditions, making these polyamides suitable for applications such as drug delivery systems where controlled release is desired.
Q5: How can I purify the synthesized polyamide?
A5: Purification typically involves precipitating the polymer from the reaction mixture into a non-solvent like methanol or water. The precipitated polymer should then be thoroughly washed with the non-solvent and water to remove unreacted monomers, salts, and residual solvent. Drying under vacuum at an elevated temperature is the final step to obtain the pure polyamide.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of polyamides with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Imprecise Stoichiometry: An excess of either monomer limits chain growth. | - Ensure highly accurate weighing of both this compound and the diamine. - Consider titrating the diamine solution to confirm its concentration before addition. |
| Monomer Impurity: Impurities can act as chain terminators. | - Purify the diamine by recrystallization or sublimation. - Ensure the this compound is of high purity and handled under anhydrous conditions to prevent hydrolysis. | |
| Premature Precipitation: The growing polymer chain becomes insoluble and precipitates out of the solution. | - Increase the amount of solvent to lower the monomer concentration. - Add solubility-enhancing salts like LiCl or CaCl₂ to the reaction medium.[1][2] | |
| Low Molecular Weight | Acyl Chloride Hydrolysis: Moisture in the reaction system will hydrolyze the diacyl chloride to the unreactive dicarboxylic acid. | - Use anhydrous solvents and dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions of the Disulfide Bond: Thiol-disulfide exchange reactions can occur, acting as chain transfer agents and limiting molecular weight. | - Maintain low reaction temperatures to minimize the rate of exchange reactions. - Ensure a strictly inert atmosphere to prevent oxidation-related side reactions. | |
| Suboptimal Reaction Temperature: Temperatures that are too low can result in a very slow reaction rate, while high temperatures can promote side reactions. | - For low-temperature solution polycondensation, maintain the initial reaction temperature at 0-5 °C and then allow it to slowly warm to room temperature.[4] | |
| Gel Formation during Polymerization | High Monomer Concentration: At higher concentrations, extensive chain entanglement and cross-linking can lead to gelation. | - Decrease the initial monomer concentrations. - Ensure efficient stirring to prevent localized areas of high concentration. |
| Polymer Discoloration | Oxidation: The monomers or the polymer may be susceptible to oxidation, especially at elevated temperatures. | - Maintain a strict inert atmosphere throughout the reaction and work-up. - Use purified and degassed solvents. |
| High Temperatures: Side reactions at higher temperatures can lead to chromophore formation. | - Adhere to the low-temperature protocol. If higher temperatures are necessary for solubility, minimize the exposure time. |
Experimental Protocols
The following provides a detailed, representative methodology for the low-temperature solution polycondensation of this compound with an aromatic diamine, such as 4,4'-oxydianiline. Note: This is a generalized protocol and may require optimization for specific diamines and desired polymer characteristics.
Materials:
-
This compound
-
4,4'-Oxydianiline (or other aromatic diamine)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium Chloride (CaCl₂), anhydrous
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, 1 equivalent) and anhydrous CaCl₂ (typically 5-10 wt% of the solvent) in anhydrous NMP under a gentle stream of nitrogen. Stir until all solids are completely dissolved.
-
Cooling: Cool the diamine solution to 0 °C using an ice-water bath.
-
Diacyl Chloride Addition: In a separate, dry vessel, dissolve this compound (1 equivalent) in a minimal amount of anhydrous NMP. Add this solution dropwise to the cooled, stirring diamine solution over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.
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Polymerization: After the complete addition of the diacyl chloride solution, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Then, allow the mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours. A significant increase in viscosity should be observed.
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
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Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, CaCl₂, and residual NMP.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualizations
The following diagrams illustrate the key processes in polyamide synthesis.
Caption: Experimental workflow for polyamide synthesis.
Caption: Troubleshooting logic for polyamide synthesis issues.
References
- 1. Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peptide Dimerization in Cyclization with 2,2'-Dithiodibenzoyl chloride
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search of scientific literature and chemical databases has revealed that 2,2'-Dithiodibenzoyl chloride is not a commonly documented reagent for peptide cyclization . The reaction mechanism, established protocols, and specific challenges such as dimerization are not well-described for this particular application. This technical support guide has been constructed based on general principles of peptide chemistry and the known reactivity of acyl chlorides and disulfides. The information provided should be considered theoretical and may require significant empirical optimization.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for peptide cyclization with this compound?
The proposed mechanism involves a two-step acylation of free amine groups on the peptide by the two acyl chloride functionalities of the reagent. For cyclization to occur, the peptide must contain at least two nucleophilic amine groups, such as the N-terminal α-amine and the ε-amine of a lysine residue.
The intended intramolecular reaction is a condensation reaction where the two acyl chloride groups of this compound react with two amine groups within the same peptide chain to form two amide bonds, thus creating a cyclic peptide. The disulfide bond within the reagent acts as a part of the linker.
Q2: What is peptide dimerization in this context, and why does it occur?
Peptide dimerization is the primary competing intermolecular reaction. Instead of the two ends of the reagent reacting with the same peptide molecule, one end of the reagent reacts with an amine group on one peptide molecule, and the other end reacts with an amine group on a second peptide molecule. This results in two peptide chains being linked together by the dithiodibenzoyl bridge, forming a dimeric species. Dimerization is favored at higher peptide concentrations where intermolecular collisions are more frequent.
Q3: How can I detect the presence of peptide dimers?
Several analytical techniques can be employed to differentiate between the desired cyclic monomer and the dimeric side product:
-
Mass Spectrometry (MS): This is the most direct method. The dimer will have a molecular weight that is approximately double that of the cyclized monomer.
-
High-Performance Liquid Chromatography (HPLC): The dimer is a larger molecule and will typically have a different retention time on a reverse-phase HPLC column compared to the monomer.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. The dimer will elute earlier than the monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR can provide detailed structural information to confirm the cyclic nature of the desired product and identify the structure of the dimer.
Troubleshooting Guide
Issue: High Levels of Dimer Formation
High concentrations of peptide starting material are a primary driver for dimerization. The probability of an intermolecular reaction increases as peptide molecules are in closer proximity to one another.
| Parameter | Recommendation to Favor Monomer | Recommendation to Favor Dimer |
| Peptide Concentration | Low (e.g., < 1 mM) | High (e.g., > 10 mM) |
| Rate of Reagent Addition | Slow, dropwise addition | Rapid, bulk addition |
| Solvent | High volume of a polar aprotic solvent (e.g., DMF, NMP) | Low volume of solvent |
| Temperature | Room temperature or slightly elevated | May be less temperature-dependent than concentration |
Logical Troubleshooting Workflow
Technical Support Center: Purification of 2,2'-Dithiodibenzoyl Chloride Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,2'-dithiodibenzoyl chloride and its reaction products using chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound reaction mixtures.
| Problem | Potential Cause | Recommended Solution |
| No product elution | The product is highly polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be necessary. |
| The product is insoluble in the mobile phase. | Test the solubility of your crude product in various solvent systems before performing chromatography. | |
| Product degradation on the column | The acyl chloride is hydrolyzing on the silica gel. | Use deactivated silica gel (e.g., by treating with a small amount of triethylamine in the mobile phase) or switch to a less acidic stationary phase like alumina. |
| The disulfide bond is being cleaved. | Ensure all solvents are deoxygenated to prevent oxidation or reduction of the disulfide bond. | |
| Poor separation of product and impurities | The mobile phase polarity is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation. |
| The column is overloaded. | Reduce the amount of crude product loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Co-elution of a yellow impurity | The impurity is likely elemental sulfur. | Recrystallize the crude product from a suitable solvent (e.g., ethanol) before chromatography to remove elemental sulfur. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the chromatography of this compound?
For most applications, silica gel (60-200 mesh) is a suitable stationary phase. However, due to the acidic nature of silica, hydrolysis of the acyl chloride can occur. If product degradation is observed, consider using deactivated silica gel or neutral alumina.
Q2: Which mobile phase system is best for separating this compound from its non-polar impurities?
A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities in your reaction mixture. It is highly recommended to perform TLC analysis with different solvent ratios to determine the best separation conditions before running the column. A typical starting point for TLC could be a 9:1 hexane:ethyl acetate mixture.
Q3: My purified product still shows impurities in the NMR spectrum. What could be the issue?
If you are observing broad peaks or unexpected signals, it could be due to residual solvent or degradation of the product after purification. Ensure your product is thoroughly dried under high vacuum to remove all solvent. If degradation is suspected, store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Q4: Can I use reverse-phase chromatography for this purification?
While possible, reverse-phase chromatography is generally not the first choice for the purification of highly reactive compounds like acyl chlorides due to the aqueous mobile phases typically used, which would lead to rapid hydrolysis.
Experimental Protocol: Column Chromatography of a this compound Reaction Mixture
This protocol provides a general procedure for the purification of a crude reaction mixture containing this compound.
1. Preparation of the Stationary Phase:
-
A slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) is prepared.
-
The slurry is carefully poured into a chromatography column, ensuring no air bubbles are trapped.
-
The silica gel is allowed to settle, and the excess solvent is drained until it is level with the top of the silica.
2. Sample Loading:
-
The crude reaction product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
This solution is carefully loaded onto the top of the silica gel bed.
3. Elution:
-
The mobile phase is added to the top of the column, and the elution process is started.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity. For example, the concentration of ethyl acetate in hexane can be increased from 5% to 20% over the course of the separation.
4. Fraction Collection and Analysis:
-
Fractions are collected throughout the elution process.
-
Each fraction is analyzed by TLC to identify those containing the desired product.
-
Fractions containing the pure product are combined.
5. Product Recovery:
-
The solvent is removed from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound reaction products by column chromatography.
Caption: Troubleshooting decision tree for common issues in the chromatography of this compound.
Incomplete reaction of 2,2'-Dithiodibenzoyl chloride with diamines
Welcome to the technical support center for troubleshooting reactions involving 2,2'-Dithiodibenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of macrocycles and other molecules using this reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction of this compound with a diamine is resulting in a low yield of the desired macrocycle. What are the likely causes?
An incomplete reaction or low yield of the desired macrocycle is most commonly due to competing polymerization. For the intramolecular cyclization to be favored over intermolecular reactions that lead to polymers, the reaction must be conducted under high-dilution conditions. Other potential causes include the use of impure reagents, incorrect stoichiometry, or suboptimal reaction temperature.
Q2: I observe a significant amount of white, insoluble precipitate in my reaction mixture. What is this substance?
The insoluble precipitate is likely polymeric material formed through intermolecular reactions between the this compound and the diamine. This is a strong indication that the reaction concentration is too high, and high-dilution techniques should be employed.
Q3: How can I favor the formation of the [1+1] macrocycle over the [2+2] macrocycle?
The formation of [1+1] versus [2+2] macrocycles is influenced by the chain length of the diamine and the conformational flexibility of the resulting macrocycle. Shorter, more rigid diamines are more likely to form [1+1] products. Additionally, strict adherence to high-dilution principles will favor the formation of the smallest possible cyclic product. The slow, simultaneous addition of both the diacyl chloride and the diamine to a large volume of solvent is crucial.
Q4: Are there any known side reactions with this compound I should be aware of?
Besides polymerization, potential side reactions can include the formation of trisulfide linkages, as has been observed in the synthesis of the starting material from thiosalicylic acid. While less common in the subsequent reaction with diamines, it's a possibility to consider, especially if the this compound is impure. Hydrolysis of the acyl chloride groups to carboxylic acids can also occur if moisture is present, which will halt the reaction.
Troubleshooting Guide
Issue 1: Low Yield of Macrocyclic Product and/or Formation of Polymeric Byproducts
This is the most common issue when reacting difunctional starting materials. The primary goal is to promote the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization).
Troubleshooting Workflow:
Troubleshooting Workflow for Low Yield.
Detailed Steps:
-
Implement High-Dilution Conditions: This is the most critical step. The concentration of the reactants should be kept very low (typically in the range of 0.001 to 0.01 M) to minimize the chances of intermolecular collisions.
-
Slow, Simultaneous Addition: Use syringe pumps to slowly and simultaneously add separate solutions of the this compound and the diamine to a large volume of vigorously stirred solvent over a prolonged period (e.g., 8-24 hours).
-
Solvent Choice: Apolar, non-protic solvents such as dichloromethane (DCM) or chloroform are generally suitable. The solvent should be rigorously dried to prevent hydrolysis of the acyl chloride.
-
Temperature Control: The reaction is typically carried out at room temperature. However, if the reaction is too fast, leading to polymerization, cooling the reaction vessel may be beneficial.
-
Reagent Purity and Stoichiometry: Ensure that the this compound is pure and free from the corresponding dicarboxylic acid. Use a precise 1:1 molar ratio of the diacyl chloride to the diamine.
-
Purification: Polymeric byproducts can often be removed by precipitation from a suitable solvent, followed by column chromatography or recrystallization to isolate the desired macrocycle.
Issue 2: Reaction Fails to Proceed to Completion
If starting materials are still present after an extended reaction time, consider the following:
Troubleshooting Workflow:
Troubleshooting Workflow for Incomplete Reaction.
Detailed Steps:
-
Reagent Purity: Hydrolysis of the this compound to the unreactive dicarboxylic acid is a common issue. Verify the purity of your starting material.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of a Base: The reaction produces HCl as a byproduct, which can protonate the diamine, reducing its nucleophilicity. The addition of a non-nucleophilic base, such as triethylamine or pyridine, can scavenge the HCl and drive the reaction to completion. The base should be added to the diamine solution.
-
Reaction Time and Temperature: If the reaction is sluggish, extending the addition time and the overall reaction time may be necessary. Gentle heating can sometimes be employed, but this may also increase the likelihood of side reactions.
Quantitative Data
The following table summarizes typical reaction conditions and yields for macrocyclization reactions analogous to the reaction of this compound with diamines. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Diacyl Chloride | Diamine/Diol | Solvent | Concentration (M) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Ethane-1,2-diol | Toluene | High Dilution | - | 5 | [Journal of the Chemical Society, Perkin Transactions 1, 1978, 1561-1566] |
| This compound | Propane-1,3-diol | Toluene | High Dilution | - | 15 | [Journal of the Chemical Society, Perkin Transactions 1, 1978, 1561-1566] |
| This compound | Butane-1,4-diol | Toluene | High Dilution | - | 30 | [Journal of the Chemical Society, Perkin Transactions 1, 1978, 1561-1566] |
| This compound | Pentane-1,5-diol | Toluene | High Dilution | - | 55 | [Journal of the Chemical Society, Perkin Transactions 1, 1978, 1561-1566] |
| This compound | Hexane-1,6-diol | Toluene | High Dilution | - | 95 | [Journal of the Chemical Society, Perkin Transactions 1, 1978, 1561-1566] |
| Terephthaloyl chloride | Various Diamines | Dichloromethane | Not specified | - | High | [Synthesis, 2005, 11, 1787-1792] |
Experimental Protocols
General Protocol for Macrocyclization under High Dilution
This protocol provides a general framework for the reaction of this compound with a diamine to form a macrocyclic dithioamide.
Materials:
-
This compound
-
Diamine
-
Anhydrous, non-protic solvent (e.g., dichloromethane or chloroform)
-
Non-nucleophilic base (e.g., triethylamine or pyridine)
-
Syringe pumps and gas-tight syringes
-
Oven-dried glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (if heating), and two septa for the addition needles.
-
Fill the flask with a large volume of anhydrous solvent (to achieve a final concentration of ~0.005 M).
-
Prepare two separate solutions in gas-tight syringes:
-
Solution A: this compound in the anhydrous solvent.
-
Solution B: The diamine and a slight excess (2.2 equivalents) of the non-nucleophilic base in the anhydrous solvent.
-
-
Place the syringes in the syringe pumps and insert the needles through the septa into the reaction flask, ensuring the tips of the needles are below the surface of the solvent.
-
Start vigorous stirring and begin the slow, simultaneous addition of Solution A and Solution B to the reaction flask over a period of 12-24 hours.
-
After the addition is complete, allow the reaction to stir for an additional 12-24 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water or methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
Visualizations
Reaction Pathway: Macrocyclization vs. Polymerization
Influence of concentration on reaction outcome.
Technical Support Center: Reactions with 2,2'-Dithiodibenzoyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hydrogen chloride (HCl) byproduct generated during reactions with 2,2'-Dithiodibenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is HCl produced in reactions involving this compound?
A1: this compound is an acyl chloride. When it reacts with nucleophiles containing an active hydrogen, such as amines (to form amides) or alcohols (to form esters), a condensation reaction occurs. For each acyl chloride group that reacts, one molecule of HCl is eliminated as a byproduct. Since this compound has two acyl chloride functional groups, two equivalents of HCl will be generated per molecule upon complete reaction.
Q2: What are the consequences of not managing the HCl byproduct in a reaction with an amine?
A2: The HCl generated is a strong acid and will react with any basic species in the reaction mixture. In the case of a reaction with a primary or secondary amine, the HCl will protonate the amine starting material, forming an ammonium salt.[1][2][3] This salt is no longer nucleophilic and cannot react with the acyl chloride.[3] This effectively removes the amine from the reaction, leading to low or no yield of the desired amide product. To achieve a high yield without an external base, at least two equivalents of the amine must be used: one to react with the acyl chloride and one to neutralize the HCl byproduct.[1][2]
Q3: What are common methods for neutralizing or removing the HCl byproduct?
A3: The most common method is to use an "HCl scavenger," which is a base added to the reaction mixture to neutralize the HCl as it is formed. This prevents the protonation of the primary nucleophile. Common choices include:
-
Tertiary Amines: Pyridine or triethylamine (Et₃N) are frequently used. They are organic-soluble and do not compete in the primary reaction as they lack a reactive N-H bond.
-
Inorganic Bases: Sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH) can be used, particularly in interfacial polymerization systems where the base is in an aqueous phase.[4][5]
The choice of base depends on the reaction conditions, solvent, and the stability of the reactants and products to the base.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Amide/Polymer
| Potential Cause | Troubleshooting Steps |
| Inadequate HCl Scavenging | Verify Stoichiometry: If using the reactant amine as the base, ensure at least a 2:1 molar ratio of amine to acyl chloride functional groups. Add an External Base: Introduce an auxiliary base like pyridine or triethylamine (at least 2 equivalents per equivalent of this compound). For interfacial systems, add an inorganic base like Na₂CO₃ to the aqueous phase.[2] |
| Hydrolysis of this compound | Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Acyl chlorides are moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.[3][6] Control Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis, especially if an aqueous phase is present.[7] |
| Poor Reagent Quality | Check Purity: Use freshly opened or purified this compound. Over time, it can degrade due to moisture. Ensure the amine reactant is also of high purity. |
| Poor Solubility of Polymer | Add Solubilizing Salts: In polyamide synthesis, the growing polymer chain may precipitate, limiting the molecular weight. Adding salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) to the reaction solvent (e.g., NMP) can improve solubility.[7][8] |
Issue 2: Difficulty in Product Purification / Removal of HCl Scavenger and its Salt
| Potential Cause | Troubleshooting Steps |
| Presence of Pyridinium Hydrochloride | Aqueous Wash: During workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5-10% citric acid solution). This will protonate any remaining pyridine, and the resulting water-soluble pyridinium salt will move to the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any excess acid, and then a brine wash. |
| Presence of Triethylammonium Chloride | Aqueous Wash & Solubility Check: Triethylammonium chloride has high solubility in water and chloroform, but is less soluble in other organic solvents like diethyl ether.[9][10] An aqueous wash is typically effective. If the product is in a solvent like dichloromethane, multiple water washes may be needed. |
| Residual Inorganic Base | Water Washes: Simply washing the organic layer with water during workup is usually sufficient to remove any remaining inorganic bases like Na₂CO₃ or NaHCO₃. |
Experimental Protocols
General Protocol for Low-Temperature Solution Polyamidation
This protocol is a general procedure for forming a polyamide from this compound and a diamine in a single solvent system.
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine (1.0 eq) and a solubilizing salt such as LiCl (e.g., 5% w/v) in an anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
-
Monomer Addition: Dissolve this compound (1.0 eq) in a small amount of the same anhydrous solvent and add it dropwise to the cooled diamine solution over 30-60 minutes.
-
HCl Scavenging: If an external base is used, such as pyridine (2.2 eq), it can be added to the initial diamine solution.
-
Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Purification: Collect the polymer by filtration, wash it thoroughly with water and then methanol to remove unreacted monomers, salts, and the HCl scavenger byproduct.
-
Drying: Dry the resulting polyamide under vacuum at an elevated temperature (e.g., 60-80 °C).
General Protocol for Interfacial Polymerization
This method is suitable for forming a thin film of polyamide at the interface of two immiscible liquids.
-
Aqueous Phase: Dissolve the diamine (e.g., 0.1 M) and an inorganic base such as sodium carbonate (Na₂CO₃, e.g., 0.2 M) in water.
-
Organic Phase: Dissolve this compound (e.g., 0.05 M) in an organic solvent that is immiscible with water, such as hexane or dichloromethane.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker without stirring. A polymer film will form at the interface.
-
Film Removal: Gently grasp the film at the center with forceps and pull it out of the beaker continuously, allowing more polymer to form at the interface.
-
Washing: Wash the collected polymer rope or film with water and then with a solvent like ethanol or acetone to remove trapped reactants.
-
Drying: Allow the polymer to air-dry or dry in a vacuum oven.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. asianpubs.org [asianpubs.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Polymers Synthesized with 2,2'-Dithiodibenzoyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with polymers synthesized using 2,2'-Dithiodibenzoyl chloride. The following sections provide troubleshooting advice, experimental protocols, and frequently asked questions in a user-friendly question-and-answer format to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of polymers synthesized with this compound?
Polymers synthesized with this compound often exhibit limited solubility due to a combination of factors inherent to their structure:
-
Aromaticity and Rigidity: The benzoyl groups in the polymer backbone lead to a rigid structure. The planar nature of the aromatic rings can promote strong intermolecular π-π stacking, causing the polymer chains to pack tightly and resist dissolution.
-
Disulfide Bonds: While providing redox-responsiveness, disulfide bonds can also contribute to a more ordered polymer structure, potentially reducing solubility.[1] Undesirable thiol-disulfide exchange reactions can also occur under certain conditions, possibly leading to cross-linking.[1]
-
Interchain Interactions: Depending on the comonomer used, hydrogen bonding or other dipole-dipole interactions can further decrease solubility.
-
High Molecular Weight: As with most polymers, very high molecular weight species can be inherently more difficult to dissolve.
Q2: What types of solvents are recommended for initial solubility screening?
Given the aromatic and polar nature of the repeating unit derived from this compound, a range of polar aprotic solvents are a good starting point. Consider the following:
-
Good Starting Points: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Chloroform.[1][2]
-
Solvent Blends: In some cases, a mixture of solvents can be more effective than a single solvent.[3] Experimenting with blends of a "good" solvent with a "marginal" solvent can fine-tune the solubility.
Q3: How does the choice of comonomer affect the solubility of the final polymer?
The comonomer plays a crucial role in the final polymer's solubility. To improve solubility, consider incorporating comonomers with flexible side chains or groups that disrupt chain packing. For instance, using long-chain aliphatic diols or diamines as comonomers can introduce flexibility and increase the free volume between polymer chains, thereby enhancing solubility.
Q4: Can the polymerization conditions be modified to improve the solubility of the resulting polymer?
Yes, polymerization conditions can significantly impact the solubility of the final product. Key parameters to consider include:
-
Monomer Concentration: Lower monomer concentrations can sometimes lead to lower molecular weight polymers, which may be more soluble.
-
Reaction Temperature: Temperature can influence the rate of polymerization and the potential for side reactions. Optimization may be required.
-
Reaction Time: Shorter reaction times may yield lower molecular weight polymers with improved solubility.
Q5: Are there any post-polymerization strategies to enhance solubility?
If you have an insoluble polymer, you might consider post-polymerization modifications. However, these can be challenging. A more practical approach is to optimize the initial synthesis to achieve the desired solubility. In some specific applications, formulating the polymer into nanoparticles or other delivery systems can circumvent solubility issues in aqueous media.[4][5]
Troubleshooting Guide for Poorly Soluble Polymers
This guide provides a step-by-step approach to address common solubility problems encountered during and after the synthesis of polymers with this compound.
Issue 1: The polymer precipitates out of the reaction mixture during synthesis.
-
Possible Cause: The polymer is insoluble in the reaction solvent at the given concentration and temperature.
-
Troubleshooting Steps:
-
Dilute the Reaction: If feasible, perform the polymerization at a lower monomer concentration.
-
Change the Solvent: Switch to a solvent with a higher boiling point that is known to be a good solvent for similar polymers (e.g., NMP, DMF, or DMSO).
-
Increase the Temperature: If the solvent allows, increasing the reaction temperature can help keep the polymer in solution.
-
Issue 2: The purified polymer forms a gel or swells but does not fully dissolve.
-
Possible Cause: The polymer has a very high molecular weight or some degree of cross-linking has occurred.
-
Troubleshooting Steps:
-
Solvent and Temperature Screening: Systematically test a range of solvents and try gentle heating.[3] Use a magnetic stirrer for continuous agitation.[3]
-
Reduce Polymer Concentration: Attempt to dissolve a smaller amount of the polymer in a larger volume of solvent.[3]
-
Sonication: Use an ultrasonic bath to help break up polymer aggregates and promote dissolution.
-
Characterize Molecular Weight: Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the molecular weight and polydispersity index (PDI). A very high molecular weight or a bimodal distribution might indicate issues.
-
Issue 3: The polymer is only soluble in highly polar, high-boiling-point solvents (e.g., DMSO, NMP), which are difficult to remove.
-
Possible Cause: The polymer has strong intermolecular forces.
-
Troubleshooting Steps:
-
Use a Solvent/Non-Solvent System for Precipitation: Dissolve the polymer in the high-boiling-point solvent and then precipitate it by slowly adding a non-solvent (e.g., water, methanol, or hexane). This allows for purification without having to remove the high-boiling-point solvent by evaporation.
-
Consider a Solvent Blend for Applications: For subsequent applications, investigate if a mixture of the high-boiling-point solvent with a more volatile cosolvent can be used.
-
Data Presentation
Table 1: Example Solvent Screening for a Polyamide Synthesized with this compound and a Diamine
| Solvent | Polarity Index | Solubility at Room Temp. (25°C) | Solubility at 60°C | Observations |
| Water | 10.2 | Insoluble | Insoluble | Polymer remains a powder. |
| Methanol | 5.1 | Insoluble | Insoluble | Polymer remains a powder. |
| Acetone | 5.1 | Swells | Partially Soluble | Forms a viscous solution with solid particles. |
| Tetrahydrofuran (THF) | 4.0 | Partially Soluble | Fully Soluble | Clear solution upon heating. |
| Chloroform | 4.1 | Partially Soluble | Fully Soluble | Clear solution upon heating. |
| Dimethylformamide (DMF) | 6.4 | Fully Soluble | Fully Soluble | Forms a clear, viscous solution. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Fully Soluble | Fully Soluble | Forms a clear, viscous solution. |
Experimental Protocols
Protocol 1: General Procedure for Polyamide Synthesis
-
Monomer Preparation: Ensure both this compound and the chosen diamine comonomer are pure and dry.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve the diamine monomer in an appropriate anhydrous solvent (e.g., NMP or DMF) under a nitrogen atmosphere.
-
Monomer Addition: Slowly add a solution of this compound in the same solvent to the stirred diamine solution at 0°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 80°C) for a specified time (e.g., 24 hours).
-
Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent (e.g., methanol or water).
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Protocol 2: Systematic Solubility Testing
-
Sample Preparation: Weigh 5 mg of the dry polymer into a series of small vials.
-
Solvent Addition: Add 1 mL of each selected solvent to a separate vial.
-
Room Temperature Test: Cap the vials and stir the mixtures at room temperature for 24 hours. Observe and record the solubility (insoluble, swelling, partially soluble, fully soluble).[3]
-
Heating Test: For samples that did not fully dissolve, heat the vials to a higher temperature (e.g., 60°C) with continued stirring and observe any changes in solubility.[3]
Visualizations
Caption: Troubleshooting workflow for addressing poor polymer solubility.
Caption: Workflow for polymer synthesis and characterization.
Caption: Factors influencing the solubility of polymers.
References
- 1. Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00834F [pubs.rsc.org]
- 2. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Disulfide-Containing Crosslinkers: 2,2'-Dithiodibenzoyl Chloride vs. Modern Alternatives
In the landscape of bioconjugation and drug development, the selection of an appropriate crosslinking agent is paramount to achieving desired therapeutic efficacy and specificity. Disulfide-containing crosslinkers are of particular interest due to their cleavable nature within the reductive intracellular environment, enabling controlled release of payloads such as drugs or imaging agents. This guide provides an objective comparison of the homobifunctional crosslinker 2,2'-Dithiodibenzoyl chloride against widely used heterobifunctional alternatives, namely N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and the thiolation reagent 2-iminothiolane (Traut's Reagent).
Introduction to Disulfide Crosslinkers
Disulfide crosslinkers are reagents that contain a disulfide bond (S-S) within their structure. This bond can be cleaved by reducing agents like dithiothreitol (DTT) or glutathione, the latter of which is found in significantly higher concentrations inside cells compared to the extracellular environment.[1] This differential stability makes them ideal for applications requiring targeted intracellular release.[2]
Crosslinkers can be broadly categorized as homobifunctional or heterobifunctional.[3][4] Homobifunctional reagents possess two identical reactive groups, leading to a one-step crosslinking process that can result in a heterogeneous mixture of products, including undesirable polymers.[5][6] In contrast, heterobifunctional crosslinkers have two different reactive groups, allowing for a more controlled, two-step conjugation that minimizes side reactions and yields a more homogeneous product.[5][6]
Overview of Compared Crosslinkers
This compound is a homobifunctional crosslinker containing two reactive acyl chloride groups.[7] While its primary applications have been in organic and polymer synthesis, its disulfide core presents potential for use in bioconjugation.[7] The acyl chloride groups are highly reactive towards nucleophiles, including primary amines (e.g., lysine residues) and other nucleophilic side chains on proteins.[8][9][10]
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester reactive towards primary amines and a pyridyldithio group that reacts with sulfhydryl groups (e.g., cysteine residues).[9] This allows for specific and controlled conjugation of two different molecules.
Traut's Reagent (2-Iminothiolane) is not a crosslinker itself but a thiolation reagent that introduces sulfhydryl groups onto molecules containing primary amines.[5][11] This modification then allows for subsequent reaction with a sulfhydryl-reactive crosslinker, such as the pyridyldithio group of SPDP, or for the formation of disulfide bonds through oxidation.[5]
Performance Comparison
The choice of crosslinker significantly impacts the efficiency, specificity, and stability of the resulting conjugate. The following table summarizes the key performance characteristics of this compound, SPDP, and Traut's Reagent.
| Feature | This compound | N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | Traut's Reagent (2-Iminothiolane) |
| Functionality | Homobifunctional[7] | Heterobifunctional | Thiolation Reagent[5] |
| Reactive Groups | 2 x Acyl Chloride[7] | 1 x NHS Ester, 1 x Pyridyldithio | 1 x Cyclic Thioimidate[5] |
| Target Residues | Primary amines (Lysine), other nucleophiles (e.g., Tyrosine, Serine, Threonine)[8][10] | Primary amines (Lysine) and Sulfhydryls (Cysteine) | Primary amines (Lysine)[5] |
| Reaction Specificity | Low (reacts with multiple nucleophiles)[8][10] | High (specific for amines and sulfhydryls) | High (specific for amines)[5] |
| Control over Conjugation | Low (one-step reaction can lead to polymerization)[5][6] | High (two-step reaction allows for controlled conjugation)[5][6] | N/A (introduces a functional group for subsequent reaction) |
| Bond Stability | Forms ester or amide bonds. Ester bonds are susceptible to hydrolysis. Amide bonds are highly stable.[12][13] | Forms a stable amide bond and a cleavable disulfide bond.[7] | Forms a stable amidine linkage.[5] |
| Cleavability | Disulfide bond is cleavable by reducing agents (e.g., DTT).[14][15] | Disulfide bond is cleavable by reducing agents (e.g., DTT).[16][17] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers.
Protocol 1: Crosslinking with this compound (General Homobifunctional Protocol)
This protocol is a general guideline for using a homobifunctional acyl chloride crosslinker with proteins. Optimization is critical due to the high reactivity and low specificity of acyl chlorides in aqueous environments.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and mass spectrometry to determine the extent of crosslinking and identify potential side products.
Protocol 2: Amine-to-Sulfhydryl Crosslinking with SPDP
This protocol describes the conjugation of a protein containing primary amines to a protein containing sulfhydryl groups using SPDP.[4][16]
Materials:
-
Amine-containing protein
-
Sulfhydryl-containing protein
-
SPDP
-
Anhydrous DMF or DMSO
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0, with 1-5 mM EDTA)
-
Desalting column
Procedure:
-
SPDP Stock Solution: Prepare a 20 mM stock solution of SPDP in anhydrous DMF or DMSO.[16]
-
Modification of Amine-Containing Protein: a. Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL. b. Add a 20-fold molar excess of the SPDP stock solution.[4] c. Incubate for 30-60 minutes at room temperature.[4] d. Remove excess SPDP using a desalting column equilibrated with the reaction buffer.
-
Conjugation to Sulfhydryl-Containing Protein: a. Dissolve the sulfhydryl-containing protein in the reaction buffer. b. Add the SPDP-modified protein to the sulfhydryl-containing protein solution. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using size-exclusion chromatography.
-
Cleavage (Optional): To cleave the disulfide bond, incubate the conjugate with 20-50 mM DTT at room temperature for 30 minutes.[16]
Protocol 3: Thiolation of Proteins with Traut's Reagent
This protocol details the introduction of sulfhydryl groups onto a protein using Traut's Reagent.[3][5]
Materials:
-
Protein of interest
-
Traut's Reagent (2-iminothiolane)
-
Thiolation Buffer (e.g., PBS, pH 7.2-8.0, with 1-5 mM EDTA)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the thiolation buffer to a concentration of 1-10 mg/mL.
-
Traut's Reagent Stock Solution: Prepare a fresh stock solution of Traut's Reagent in the thiolation buffer or water.
-
Thiolation Reaction: Add a 10- to 20-fold molar excess of Traut's Reagent to the protein solution.[5]
-
Incubation: Incubate for 60 minutes at room temperature.[3]
-
Purification: Immediately remove excess Traut's Reagent using a desalting column equilibrated with a suitable buffer for the subsequent application. The resulting thiolated protein is now ready for conjugation to a sulfhydryl-reactive crosslinker.
Visualizing the Workflows
Conclusion
For researchers and drug development professionals, the choice of a disulfide-containing crosslinker is a critical decision. While this compound offers a simple, one-step approach, its homobifunctional nature and the high reactivity of its acyl chloride groups lead to a lack of specificity and control, potentially resulting in a heterogeneous product mixture. This can be a significant drawback in applications requiring a well-defined and pure bioconjugate.
In contrast, heterobifunctional crosslinkers like SPDP provide a much higher degree of control and specificity, enabling the precise and efficient conjugation of two different molecules. The use of thiolation reagents like Traut's Reagent further expands the possibilities for controlled bioconjugation by introducing specific reactive handles onto proteins. For applications in targeted drug delivery and the development of antibody-drug conjugates, where product homogeneity and a defined drug-to-antibody ratio are crucial, heterobifunctional crosslinkers are the demonstrably superior choice. The predictable and controlled nature of their reactivity ultimately leads to more reliable and reproducible results, which are essential in a research and development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Khan Academy [khanacademy.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. confluore.com [confluore.com]
A Comparative Guide to Protein Crosslinking: 2,2'-Dithiodibenzoyl Chloride vs. DTSSP
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount for elucidating protein-protein interactions and understanding complex biological systems. This guide provides a detailed comparison of two thiol-cleavable crosslinking agents: 2,2'-Dithiodibenzoyl chloride and 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP).
Overview of Crosslinking Chemistry
Chemical crosslinking is a powerful technique used to covalently link interacting proteins, thereby "capturing" transient or weak interactions for subsequent analysis.[1] Homobifunctional crosslinkers, such as the ones discussed here, possess two identical reactive groups that target specific functional groups on amino acid residues, typically primary amines found on lysine residues and the N-terminus of proteins.[1] The inclusion of a cleavable spacer arm, such as a disulfide bond, allows for the separation of crosslinked proteins, which is advantageous for downstream analysis techniques like mass spectrometry.[2][3]
DTSSP: A Well-Established Water-Soluble Crosslinker
DTSSP is a popular, water-soluble, and membrane-impermeable homobifunctional crosslinker.[4] Its water solubility is conferred by the presence of sulfonate groups, making it ideal for crosslinking proteins in aqueous buffers without the need for organic solvents.[5] Its membrane impermeability ensures that it primarily reacts with proteins on the cell surface, preventing unwanted crosslinking of intracellular proteins.[2][4]
The reactive groups of DTSSP are N-hydroxysulfosuccinimide (Sulfo-NHS) esters, which react efficiently with primary amines at a physiological to slightly alkaline pH (7-9) to form stable amide bonds.[2][4] The crosslinks can be readily cleaved by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[4]
This compound: A Theoretical Profile
This compound is an organic compound featuring two benzoyl chloride groups connected by a disulfide bond.[6] The acyl chloride functional groups are highly reactive towards nucleophiles, including primary amines, to form stable amide bonds.[6] This reagent is soluble in organic solvents like dichloromethane and chloroform but is insoluble in water.[6] The disulfide bond within its structure suggests it is a cleavable crosslinker.
It is crucial to note that there is a significant lack of published experimental data and established protocols for the use of this compound in protein crosslinking applications. Therefore, the following comparison is based on the theoretical reactivity of its chemical groups.
Quantitative Data Summary
| Property | This compound | DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) |
| Molecular Formula | C₁₄H₈Cl₂O₂S₂[6] | C₁₄H₁₄N₂Na₂O₁₄S₄[2] |
| Molecular Weight | 343.25 g/mol [7] | 608.51 g/mol [2] |
| Reactive Group | Acyl Chloride[6] | Sulfo-NHS ester[2] |
| Target Functional Group | Primary Amines (theoretical)[8] | Primary Amines[2] |
| Spacer Arm Length | Not Available | 12.0 Å[2] |
| Cleavability | Reducible Disulfide Bond (theoretical) | Reducible Disulfide Bond[2][4] |
| Cleavage Agents | DTT, TCEP (theoretical) | DTT, TCEP, 2-Mercaptoethanol[4] |
| Solubility | Soluble in organic solvents, Insoluble in water[6] | Water-soluble[2][4] |
| Membrane Permeability | Likely permeable (due to water insolubility) | Impermeable[2][4] |
Experimental Protocols
Detailed Experimental Protocol for Protein Crosslinking with DTSSP
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
DTSSP
-
Protein sample in a suitable buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9). Avoid buffers containing primary amines like Tris or glycine.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent for cleavage (e.g., 50 mM DTT)
Procedure:
-
Sample Preparation: Prepare the protein sample in an amine-free buffer at the desired concentration.
-
Crosslinker Preparation: Immediately before use, dissolve DTSSP in the reaction buffer.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dissolved DTSSP to the protein solution. The optimal molar excess depends on the protein concentration and should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The quenching solution contains primary amines that react with and consume any excess DTSSP.
-
Analysis: The crosslinked protein mixture can be analyzed by SDS-PAGE. The appearance of higher molecular weight bands compared to the non-crosslinked control indicates successful crosslinking.
-
Cleavage of Crosslinks: To cleave the disulfide bond, incubate the crosslinked sample with a reducing agent such as 50 mM DTT for 30 minutes at 37°C. Analysis by SDS-PAGE should show the disappearance of the higher molecular weight bands and the reappearance of the original protein bands.
Theoretical Experimental Protocol for Protein Crosslinking with this compound
Disclaimer: The following is a theoretical protocol based on the general reactivity of acyl chlorides and has not been validated for protein crosslinking. Significant optimization would be required.
Materials:
-
This compound
-
Anhydrous aprotic organic solvent (e.g., DMSO, DMF)
-
Protein sample in an appropriate aqueous buffer (amine-free, e.g., PBS, HEPES)
-
Base (e.g., triethylamine)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Sample Preparation: Prepare the protein sample in an amine-free aqueous buffer.
-
Crosslinker Preparation: Dissolve this compound in an anhydrous aprotic organic solvent to prepare a stock solution.
-
Crosslinking Reaction: Due to the water insolubility of the crosslinker, the reaction would likely need to be performed in a mixed aqueous-organic solvent system or by slowly adding the organic stock solution of the crosslinker to the aqueous protein solution containing a base. The acyl chloride reaction with amines is typically rapid.
-
Incubation: The reaction would likely be fast, potentially proceeding within minutes at room temperature.
-
Quenching: Add a quenching solution to consume excess reagent.
-
Analysis and Cleavage: Similar to DTSSP, analysis would be performed by SDS-PAGE, and cleavage would be achieved with a reducing agent.
Visualizing the Mechanisms and Workflows
Caption: Experimental workflow for protein crosslinking using DTSSP.
Caption: Comparison of reactive groups and their products.
Conclusion
For researchers seeking a reliable and well-documented method for protein crosslinking, DTSSP is the clear choice . Its water solubility, membrane impermeability, and the wealth of available experimental data and protocols make it a versatile and user-friendly reagent for studying protein-protein interactions, particularly on the cell surface.
This compound, while theoretically capable of crosslinking proteins through its reactive acyl chloride groups and possessing a cleavable disulfide bond, remains a largely unexplored reagent in the field of biological chemistry. Its poor water solubility presents a significant challenge for working with most proteins in their native state. The high reactivity of acyl chlorides could also lead to a lack of specificity and potential protein denaturation. Without established protocols and performance data, its use in protein crosslinking would require extensive and potentially challenging methods of development.
Researchers and drug development professionals are advised to rely on well-characterized crosslinkers like DTSSP for predictable and reproducible results in their studies of protein interactions. Further investigation into the utility of acyl chloride-based crosslinkers like this compound would be necessary to establish their efficacy and suitability for biological applications.
References
- 1. fgsc.net [fgsc.net]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein-Protein Interaction Networks in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
- 7. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Electrochemical reductive cross-coupling of acyl chlorides and sulfinic acids towards the synthesis of thioesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: Unveiling the Advantages of 2,2'-Dithiodibenzoyl Chloride in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise engineering of bioconjugates, the choice of crosslinking chemistry is a critical determinant of success. While succinimidyl esters (NHS esters) have long been a staple for amine-reactive conjugations, an alternative reagent, 2,2'-Dithiodibenzoyl chloride, presents a compelling set of advantages, particularly for applications requiring cleavable linkages, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of these two crosslinkers, supported by experimental principles and detailed methodologies, to inform the rational design of your bioconjugation strategies.
At the heart of bioconjugation lies the need for efficient and specific covalent bond formation. Both this compound and succinimidyl esters target primary amines, which are readily available on the surface of proteins, primarily on lysine residues and the N-terminus. However, their distinct reactive groups—an acyl chloride for the former and an N-hydroxysuccinimide ester for the latter—lead to significant differences in reactivity, stability, and application suitability.
Performance at a Glance: Acyl Chloride vs. NHS Ester
| Feature | This compound | Succinimidyl Esters (e.g., DSS) |
| Reactive Group | Acyl Chloride (-COCl) | N-Hydroxysuccinimide Ester (-O-NHS) |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Bond Formed | Stable Amide Bond | Stable Amide Bond |
| Inherent Cleavability | Yes (Disulfide Bond) | No |
| Reactivity | Very High | High |
| Competing Reaction | Rapid hydrolysis in aqueous solution | Hydrolysis in aqueous solution |
| Optimal Reaction pH | Neutral to slightly basic (with careful control) | 7.2 - 8.5 |
| Key Advantage | Built-in cleavable disulfide linkage, high reactivity | Well-established protocols, good selectivity for amines |
The Reactivity Advantage of Acyl Chlorides
Acyl chlorides, such as those in this compound, are generally more reactive than NHS esters. This heightened reactivity can lead to faster conjugation reactions. However, this is a double-edged sword, as acyl chlorides are also more susceptible to rapid hydrolysis in aqueous environments, which can compete with the desired amination reaction. Careful control of reaction conditions is therefore paramount to maximize conjugation efficiency. In contrast, NHS esters offer a more controlled reaction, though they are also prone to hydrolysis, albeit at a slower rate than acyl chlorides.
A comparative study on protein acylation using palmitoleoyl chloride (an acyl chloride) and palmitic acid NHS ester demonstrated the trade-off between reactivity and selectivity. The acyl chloride showed rapid modification but with lower specificity, while the NHS ester provided a more controlled and specific modification of primary amines.[1]
The Critical Advantage: Inherent and Tunable Cleavability
The most significant advantage of this compound lies in its intrinsic disulfide bond. This feature makes it a cleavable crosslinker, a highly desirable characteristic in drug delivery systems like ADCs. The disulfide bond is stable in the bloodstream but can be readily cleaved in the reducing environment inside a target cell, releasing the conjugated payload. The stability and cleavage kinetics of disulfide linkers can be modulated by the steric hindrance around the disulfide bond.
In contrast, standard succinimidyl ester crosslinkers form a stable amide bond that is not cleavable under physiological conditions. To achieve cleavability with NHS esters, a separate cleavable moiety must be incorporated into the linker structure, adding complexity to the synthesis.
Experimental Protocols: A Guide to Amine-Reactive Conjugation
Protocol 1: Protein Crosslinking with this compound (Conceptual Protocol)
This conceptual protocol outlines the general steps for protein crosslinking using this compound. Optimization of the crosslinker-to-protein molar ratio and reaction conditions is essential for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted acyl chloride groups. Incubate for 30 minutes.
-
Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable buffer.
Protocol 2: Protein Labeling with a Succinimidyl Ester
This protocol provides a general method for labeling a protein with a generic NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate, bicarbonate/carbonate, HEPES, or borate buffer, pH 7.2-8.5)
-
Succinimidyl ester reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add the NHS ester solution to the protein solution at a specific molar excess.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C.
-
-
Quench Reaction: Add the quenching solution to stop the reaction.
-
Purification: Purify the conjugate using a desalting column or dialysis.
Visualizing the Conjugation Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms of both crosslinkers.
Logical Workflow for Crosslinker Selection
The decision to use this compound over a succinimidyl ester is driven by the specific requirements of the application. The following workflow can guide this selection process.
Conclusion: Choosing the Right Tool for the Job
The selection between this compound and succinimidyl esters is a strategic decision that hinges on the desired attributes of the final bioconjugate. For applications demanding a cleavable linkage, such as the development of ADCs, this compound offers a distinct advantage with its inherent disulfide bond. Its high reactivity can also be beneficial for rapid conjugation, provided that reaction conditions are carefully controlled to mitigate hydrolysis.
Succinimidyl esters remain a robust and reliable choice for creating stable, non-cleavable linkages, with a wealth of established protocols and a more forgiving reaction profile. Ultimately, a thorough understanding of the chemical properties of each reagent, coupled with empirical optimization, will enable researchers to harness the full potential of these powerful bioconjugation tools.
References
Navigating the Redox-Responsive Landscape: A Comparative Guide to Polymer Synthesis Reagents
For researchers, scientists, and drug development professionals, the synthesis of redox-responsive polymers is a critical step in creating sophisticated drug delivery systems. These "smart" polymers are designed to release their therapeutic payload in response to specific redox gradients, such as the high glutathione concentrations found within cancer cells. While disulfide bonds have been the traditional go-to, a range of alternative reagents offers unique advantages in terms of sensitivity, biocompatibility, and functionality. This guide provides an objective comparison of key alternatives, supported by experimental data, detailed protocols, and workflow visualizations.
Performance Comparison of Redox-Responsive Linkages
The choice of a redox-responsive linker is paramount in the design of effective drug delivery vehicles. The ideal linker remains stable in the bloodstream's oxidizing environment while rapidly cleaving within the reducing intracellular environment of target cells. Here, we compare the performance of disulfide, diselenide, ditelluride, and ferrocene-based systems.
Table 1: Comparative Properties of Redox-Responsive Linkages
| Property | Disulfide (-S-S-) | Diselenide (-Se-Se-) | Ditelluride (-Te-Te-) | Ferrocene (Fc) |
| Bond Dissociation Energy (kJ/mol) | ~268[1] | ~172[1] | ~126 | N/A (Redox couple) |
| Redox Potential (vs. SHE) | High | Moderate | Low | Tunable (e.g., +0.403 V for Fc+/Fc)[2] |
| Responsiveness to Glutathione (GSH) | Good | High | Very High | Indirectly, through cellular redox state |
| Responsiveness to Reactive Oxygen Species (ROS) | Generally stable | Responsive | Highly Responsive | Highly Responsive |
| Biocompatibility | Generally good | Good, as selenium is an essential trace element.[3] | Potential for toxicity, requires careful design.[4] | Generally good biocompatibility has been reported.[5] |
Table 2: Comparative In Vitro Performance of Doxorubicin (DOX)-Loaded Micelles
| Micelle Type | Stimulus | Cumulative DOX Release (%) | Cell Line | IC50 (µg/mL) |
| Disulfide Cross-linked | 10 mM GSH (pH 7.4) | ~55% after 24h[1] | BT-20 (Cancer) | Data not available in direct comparison |
| 100 mM H₂O₂ (pH 7.4) | No significant release[1] | HEK-293 (Normal) | Non-toxic[1][6] | |
| Diselenide Cross-linked | 10 mM GSH (pH 7.4) | ~70% after 24h[1] | BT-20 (Cancer) | Lower than disulfide (qualitative)[1] |
| 100 mM H₂O₂ (pH 7.4) | ~40% after 24h[1] | HEK-293 (Normal) | Non-toxic[1][6] | |
| Ferrocene-containing (PN(Fc-b-TEG)) | H₂O₂ (oxidant) | Rate mediated by oxidant concentration[5] | Zebrafish Embryos | Excellent biocompatibility[5] |
Signaling Pathways and Experimental Workflows
The efficacy of redox-responsive polymers is intrinsically linked to the distinct redox environments of healthy versus cancerous tissues. The following diagrams illustrate the targeted drug release mechanism and a typical workflow for the synthesis and evaluation of these polymers.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of redox-responsive polymers using alternative reagents. These are generalized from published procedures and may require optimization for specific monomers and applications.
Protocol 1: Synthesis of a Diselenide-Containing Block Copolymer via RAFT Polymerization
This protocol describes the synthesis of an amphiphilic block copolymer where the diselenide unit is incorporated into the hydrophobic block, which can self-assemble into micelles for drug delivery.
Materials:
-
Monomers (e.g., poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) and a custom-synthesized selenium-containing monomer)
-
Chain Transfer Agent (CTA) (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Solvent (e.g., 1,4-dioxane)
-
Precipitation solvent (e.g., cold diethyl ether)
Procedure:
-
Synthesis of the Hydrophilic Block: In a Schlenk flask, dissolve PEGMEMA, CTA, and AIBN in 1,4-dioxane.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time to achieve the target molecular weight.
-
Terminate the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture to cold diethyl ether. Filter and dry the product under vacuum.
-
Chain Extension with the Diselenide Monomer: In a new Schlenk flask, dissolve the synthesized hydrophilic macro-CTA, the diselenide-containing monomer, and AIBN in 1,4-dioxane.
-
Repeat the deoxygenation and polymerization steps as described above.
-
Isolate the final block copolymer by precipitation in a suitable non-solvent and dry under vacuum.
-
Characterization: Confirm the structure, molecular weight, and polydispersity of the final polymer using ¹H NMR and Gel Permeation Chromatography (GPC).
Protocol 2: Synthesis of a Ferrocene-Containing Polymer via Ring-Opening Metathesis Polymerization (ROMP)
This protocol outlines the synthesis of a ferrocene-containing polymer that can be used to form redox-responsive micelles.
Materials:
-
Ferrocene-containing norbornene monomer
-
Initiator (e.g., Grubbs' third-generation catalyst)
-
Solvent (e.g., Dichloromethane (DCM))
-
Terminating agent (e.g., ethyl vinyl ether)
-
Precipitation solvent (e.g., cold methanol)
Procedure:
-
In a glovebox, dissolve the ferrocene-containing norbornene monomer in anhydrous DCM in a vial.
-
In a separate vial, dissolve the Grubbs' catalyst in DCM.
-
Add the catalyst solution to the monomer solution and stir at room temperature.
-
Monitor the polymerization progress by taking aliquots and analyzing via ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Filter the precipitate, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and polydispersity using GPC and confirm its structure with ¹H NMR.
Protocol 3: Synthesis of a Ditelluride-Containing Polymer via Organotellurium-Mediated Radical Polymerization (TERP)
This protocol describes a controlled radical polymerization technique to synthesize well-defined polymers with ditelluride functionalities.
Materials:
-
Monomer (e.g., tert-butyl acrylate)
-
Organotellurium chain transfer agent (e.g., di-n-butylditelluride)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., toluene)
-
Precipitation solvent (e.g., cold methanol)
Procedure:
-
In a Schlenk flask, combine the monomer, organotellurium CTA, and initiator in toluene.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 60°C).
-
Allow the polymerization to proceed for the desired time, monitoring monomer conversion via ¹H NMR.
-
After reaching the desired conversion, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer using GPC.
Conclusion
The selection of a redox-responsive reagent for polymer synthesis is a critical decision that influences the performance and biocompatibility of the final drug delivery system. While disulfides are well-established, alternatives such as diselenides, ditellurides, and ferrocene-based moieties offer a spectrum of properties that can be tailored to specific therapeutic needs. Diselenide-containing polymers demonstrate enhanced sensitivity to both reductive and oxidative stimuli compared to their disulfide counterparts. Ditelluride-based systems offer even greater redox sensitivity due to their lower bond dissociation energy, though their biocompatibility requires careful consideration. Ferrocene-containing polymers provide a versatile platform with tunable redox potentials and have shown excellent biocompatibility. The choice of reagent should be guided by a thorough understanding of the target biological environment and the desired drug release kinetics. The protocols and comparative data presented in this guide serve as a valuable resource for researchers navigating this dynamic and promising field of polymer chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redox-stimuli-responsive drug delivery systems with supramolecular ferrocenyl-containing polymers for controlled release [ouci.dntb.gov.ua]
- 3. Synthesis, Structure, Electrochemistry, and Cytotoxic Properties of Ferrocenyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. Synthesis of Magnetic Ferrocene-Containing Polymer with Photothermal Effects for Rapid Degradation of Methylene Blue | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Navigating the Crosslinking Maze: A Comparative Guide to Peptide Analysis with 2,2'-Dithiodibenzoyl Chloride and Modern Alternatives
For researchers, scientists, and drug development professionals engaged in structural proteomics, the selection of a chemical crosslinking reagent is a critical decision that profoundly impacts the depth and accuracy of mass spectrometry (MS) analysis. This guide provides a detailed comparison of the thiol-cleavable crosslinker, Dimethyl 3,3'-dithiobispropionimidate (DTBP), a compound related to the initially specified 2,2'-Dithiodibenzoyl chloride, against two leading MS-cleavable alternatives: Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU).
Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable technique for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes. The choice of crosslinker dictates the experimental workflow, the complexity of data analysis, and ultimately, the quality of the structural insights obtained. This guide will delve into the key characteristics, performance data, and experimental protocols for these reagents to inform your selection process.
At a Glance: Comparing Crosslinking Reagents
The ideal crosslinking reagent for mass spectrometry should offer high reactivity, a defined spacer arm, and, crucially, a mechanism for confident identification of the crosslinked peptides within complex mixtures. Modern reagents have incorporated cleavable moieties that are fragmented within the mass spectrometer, simplifying data analysis significantly.
| Feature | DTBP (Dimethyl 3,3'-dithiobispropionimidate) | DSSO (Disuccinimidyl sulfoxide) | DSBU (Disuccinimidyl dibutyric urea) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) |
| Spacer Arm Length | 11.9 Å | 10.1 Å[1] | 12.5 Å |
| Cleavability | Thiol-cleavable (e.g., by DTT) | MS-cleavable (Collision-Induced Dissociation - CID) | MS-cleavable (Collision-Induced Dissociation - CID) |
| Molecular Weight | 309.28 g/mol | 388.35 g/mol | 426.39 g/mol |
| Cell Permeability | Yes | Yes | Yes |
| Key Advantage | Established chemistry, reducible cleavage | Generates signature ion doublets in MS/MS for easy identification | Generates characteristic fragments in MS/MS, aiding automated analysis |
| Primary Limitation | Offline cleavage adds sample handling steps; less suited for complex samples | Requires MSn capable instruments for optimal performance | Requires specific software for efficient data analysis |
Performance Insights: Quantitative Data Comparison
The ultimate measure of a crosslinker's performance is the number of unique, high-confidence crosslinked peptide pairs it can help identify. Modern MS-cleavable reagents, coupled with advanced software, have enabled proteome-wide studies yielding thousands of crosslinks. While DTBP has been a foundational tool, recent large-scale quantitative studies predominantly feature MS-cleavable reagents like DSSO and DSBU, reflecting a shift in the field towards more streamlined and powerful analytical workflows.
| Study Focus | Crosslinker Used | Number of Unique Crosslinks Identified | Reference Context |
| Human Cell Lysate | DSSO & DHSO | 28,910 | A large-scale in vivo study demonstrating the power of MS-cleavable reagents for interactome mapping.[2] |
| E. coli Lysate | DSSO | 7,316 (heteromeric CSMs) | Comparative study showing DSSO identified more than twice the crosslinks as a non-cleavable linker.[3] |
| Drosophila Embryo Lysate | DSBU | >7,400 | Demonstrates high efficiency in a complex biological system, with up to 4,000 links in a single replicate. |
Note: Direct, side-by-side quantitative comparisons in the same complex biological sample are limited in published literature. The data presented is indicative of the performance achievable with each reagent class in relevant studies.
Experimental Workflows and Protocols
A generalized workflow for crosslinking mass spectrometry provides a framework for understanding the key steps involved, from sample preparation to data analysis.
Protocol 1: Crosslinking with DTBP (Thiol-Cleavable)
This protocol is a general guideline for using Dimethyl 3,3'-dithiobispropionimidate (DTBP).
-
Buffer Preparation: Prepare a crosslinking buffer free of primary amines, such as 0.2M triethanolamine or 1X PBS, pH 8.0-9.0.
-
Sample Preparation: Ensure your protein sample is in the prepared crosslinking buffer. If the sample contains Tris or glycine, extensive dialysis against the crosslinking buffer is required.
-
Crosslinker Preparation: DTBP is moisture-sensitive. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Prepare a stock solution immediately before use by dissolving in the crosslinking buffer. Do not store the solution.
-
Reaction: Add the DTBP solution to the protein sample. A 10- to 50-fold molar excess of crosslinker over protein is a common starting point, with the final concentration typically in the 0.25-5mM range.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1M Tris or glycine, to a final concentration of 20-50mM. Incubate for 15 minutes.
-
Sample Processing for MS:
-
Proceed with standard protocols for protein denaturation, reduction (with a non-thiol reducing agent like TCEP if the crosslink is to be kept intact), alkylation, and enzymatic digestion (e.g., with trypsin).
-
Cleavage (Post-Digestion): To cleave the DTBP crosslink, the peptide mixture is typically treated with a reducing agent like DTT (e.g., 50mM DTT at 37°C for 30 minutes) before a second LC-MS run for differential analysis.
-
Protocol 2: Crosslinking with DSSO/DSBU (MS-Cleavable)
This protocol is a general guideline for using MS-cleavable NHS-ester crosslinkers like DSSO or DSBU.
-
Buffer Preparation: Prepare a crosslinking buffer free of primary amines, such as 1X PBS or 20mM HEPES, pH 7.5-8.0.
-
Sample Preparation: Ensure the protein sample (typically in the low micromolar range) is in the prepared crosslinking buffer.
-
Crosslinker Preparation: Dissolve DSSO or DSBU in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 25-50 mM) immediately before use.
-
Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration typically in the 0.25-2.5 mM range.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a primary amine-containing buffer, such as 1M ammonium bicarbonate or Tris, to a final concentration of 20-50mM. Incubate for 10-15 minutes.
-
Sample Processing for MS: Proceed with standard protocols for protein denaturation, reduction, alkylation, and enzymatic digestion with trypsin. The sample is then ready for LC-MS/MS analysis without an offline cleavage step. Data acquisition methods are specifically configured to trigger fragmentation of the crosslinker within the mass spectrometer.
Logical Relationship: Data Analysis for Cleavable Crosslinkers
The primary advantage of MS-cleavable crosslinkers like DSSO and DSBU lies in the simplified data analysis workflow. The fragmentation of the linker itself provides diagnostic ions that allow software to confidently identify spectra originating from crosslinked peptides and determine the masses of the individual peptides involved. This reduces the search space from a complex quadratic problem (n²) to a more manageable linear one (2n), enabling proteome-wide studies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Polyamide Characterization: A Comparative Guide Focused on NMR Analysis of 2,2'-Dithiodibenzoyl Chloride-Based Polymers
For researchers, scientists, and professionals in drug development, the precise characterization of novel polymers is paramount. This guide provides a comparative analysis of analytical techniques for polyamides synthesized from 2,2'-Dithiodibenzoyl chloride, with a special emphasis on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy. We present a compilation of representative experimental data to illustrate the strengths of a multi-technique approach to polymer characterization.
Polyamides derived from this compound are a subject of research interest due to the presence of a disulfide linkage in their backbone. This functional group offers potential for applications in areas such as drug delivery, where redox-responsive materials are desirable. Accurate structural and property characterization is the foundation for developing such applications. While NMR spectroscopy stands out for its ability to provide detailed structural information at the molecular level, a comprehensive understanding is best achieved by integrating data from various analytical methods.
Performance Comparison: NMR vs. Alternative Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful non-destructive technique for the elucidation of the chemical structure of polyamides. It provides detailed information about the monomeric units, their connectivity, and the presence of end groups or impurities. However, other techniques provide complementary information regarding the polymer's functional groups, thermal stability, and crystalline structure.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | - Proton environment and connectivity- Confirmation of amide bond formation- Monomer ratio in copolymers- End-group analysis | - High resolution and sensitivity- Quantitative analysis is possible- Provides detailed structural information | - Solvent choice can be critical for solubility- Peak overlap can occur in complex spectra |
| ¹³C NMR | - Carbon skeleton of the polymer- Detection of disulfide bonds[1]- Isomeric structures | - Wide chemical shift range reduces peak overlap- Sensitive to subtle structural changes | - Lower natural abundance of ¹³C requires longer acquisition times- Lower sensitivity compared to ¹H NMR |
| FTIR | - Presence of functional groups (e.g., amide C=O, N-H)- Hydrogen bonding | - Fast and simple sample preparation- Sensitive to changes in bonding environment | - Provides less detailed structural information than NMR- Can be difficult to interpret complex spectra |
| TGA | - Thermal stability- Decomposition temperature | - Provides quantitative information on thermal events- Can be used to determine residual solvent or moisture | - Does not provide structural information- Destructive technique |
| DSC | - Glass transition temperature (Tg)- Melting temperature (Tm)- Crystallinity | - Provides information on the physical state of the polymer- Sensitive to thermal history | - Does not provide structural information- Destructive technique |
Experimental Protocols
A robust characterization of polyamides involves a series of well-defined experimental procedures. Below are typical protocols for the key analytical techniques discussed.
Synthesis of Polyamide from this compound and 4,4'-Oxydianiline (Representative Procedure)
A solution of 4,4'-oxydianiline (1.00 g, 5.0 mmol) in N-methyl-2-pyrrolidone (NMP) (20 mL) is cooled to 0°C in an ice bath. To this stirred solution, this compound (1.71 g, 5.0 mmol) is added portion-wise over 30 minutes. The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 24 hours. The resulting viscous polymer solution is poured into methanol (200 mL) to precipitate the polyamide. The polymer is collected by filtration, washed thoroughly with methanol and water, and dried under vacuum at 80°C for 24 hours.
NMR Spectroscopy
Approximately 10-15 mg of the dried polyamide is dissolved in 0.75 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of the polyamide is recorded using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the dried polymer powder is placed on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Thermogravimetric Analysis (TGA)
The thermal stability of the polyamide is evaluated using a thermogravimetric analyzer. A sample of 5-10 mg is heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC)
The glass transition temperature (Tg) of the polyamide is determined by DSC. A sample of 5-10 mg is sealed in an aluminum pan and heated from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is determined from the midpoint of the inflection in the second heating scan.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the decision-making involved in choosing characterization techniques, the following diagrams are provided.
References
A Comparative Guide to Disulfide Bond Cleavage in 2,2'-Dithiodibenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Disulfide Bond Reduction Methods
The cleavage of disulfide bonds is a fundamental transformation in organic chemistry and drug development, playing a crucial role in the synthesis of thiol-containing molecules and the activation of prodrugs. This guide provides a comprehensive comparison of various methods for the cleavage of the disulfide bond in 2,2'-Dithiodibenzoyl chloride and its derivatives, offering a valuable resource for selecting the most effective strategy for specific research needs. We present a detailed analysis of common reducing agents and alternative methods, supported by experimental data and protocols.
Efficacy of Common Reducing Agents: A Quantitative Comparison
The selection of a reducing agent for disulfide bond cleavage is critical and depends on factors such as reaction efficiency, selectivity, and compatibility with other functional groups. Below is a summary of the efficacy of commonly used reducing agents for the cleavage of aromatic disulfide bonds, with a focus on derivatives of 2,2'-dithiodibenzoic acid, a close analog of this compound.
| Reducing Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Tris(2-carboxyethyl)phosphine (TCEP) | General Aromatic Disulfides | Aqueous buffer (pH 4.5-8.5), Room Temperature | 5-30 minutes | Typically high (often quantitative) | [1][2][3] |
| Dithiothreitol (DTT) | General Aromatic Disulfides | Aqueous buffer (pH 7.0-9.0), Room Temperature | 10-60 minutes | Typically high (often quantitative) | [4][5] |
| Sodium Borohydride (NaBH₄) | Aromatic Sulfonyl Chlorides | Direct heating | Not specified | Good | [6] |
| Catalytic Hydrogenation (Pd/C) | Aromatic Disulfides | H₂, THF, Room Temperature | Not specified | High | [7] |
Note: Quantitative data for the specific reduction of this compound is limited in publicly available literature. The data presented is based on the reduction of structurally similar aromatic disulfides and general knowledge of the reactivity of these reducing agents.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these cleavage reactions. Here, we provide protocols for the most common methods.
Protocol 1: Disulfide Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol describes a general procedure for the reduction of aromatic disulfide bonds using TCEP.
Materials:
-
Aromatic disulfide derivative (e.g., this compound derivative)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Organic solvent (if necessary for substrate solubility, e.g., DMF, DMSO)
-
Deionized water
Procedure:
-
Dissolve the aromatic disulfide derivative in a minimal amount of a compatible organic solvent if it is not readily soluble in the aqueous buffer.
-
Prepare a stock solution of TCEP-HCl (e.g., 0.5 M) in deionized water and adjust the pH to the desired value (typically 7.0-7.5) with NaOH.
-
In a reaction vessel, add the disulfide solution to the buffer.
-
Add the TCEP solution to the reaction mixture to achieve a final concentration typically in the range of 5-50 mM, ensuring a molar excess of TCEP over the disulfide.
-
Stir the reaction mixture at room temperature for 5-30 minutes.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or LC-MS).
-
Upon completion, the product thiol can be isolated using standard work-up procedures, such as extraction or chromatography.
Protocol 2: Disulfide Cleavage using Dithiothreitol (DTT)
This protocol outlines a general method for the reduction of disulfide bonds with DTT.
Materials:
-
Aromatic disulfide derivative
-
Dithiothreitol (DTT)
-
Buffer solution (e.g., Tris buffer, pH 8.0)
-
Organic solvent (if necessary)
-
Deionized water
Procedure:
-
Dissolve the aromatic disulfide derivative in a suitable solvent system.
-
Prepare a fresh stock solution of DTT (e.g., 1 M) in deionized water.
-
Add the DTT stock solution to the disulfide solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 10-60 minutes. For sterically hindered disulfides, the temperature can be increased to 37-50°C.
-
Follow the reaction progress using an appropriate analytical method.
-
Once the reaction is complete, the product can be purified by standard methods. Note that excess DTT may need to be removed, for example, by dialysis or size-exclusion chromatography if the product is a macromolecule.
Protocol 3: Catalytic Hydrogenation of Aromatic Disulfides
This protocol describes a method for the cleavage of aromatic disulfide bonds using catalytic hydrogenation.
Materials:
-
Aromatic disulfide derivative
-
Palladium on carbon (Pd/C, 10 wt%)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
Procedure:
-
In a hydrogenation flask, dissolve the aromatic disulfide in THF.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the uptake of hydrogen and the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Alternative Methods for Disulfide Bond Cleavage
Beyond the common reducing agents, several other methods can be employed for the cleavage of disulfide bonds, each with its own advantages and specific applications.
-
Sodium Borohydride (NaBH₄): A versatile reducing agent that can cleave disulfide bonds, often requiring harsher conditions such as heating for aromatic disulfides compared to its use for reducing aldehydes and ketones.[6]
-
Phosphine-based Reagents: Besides TCEP, other phosphines like triphenylphosphine can also reduce disulfide bonds. The reaction mechanism involves a nucleophilic attack of the phosphine on one of the sulfur atoms.
-
Electrochemical Cleavage: This method offers a reagent-free approach to disulfide bond reduction. By applying a specific potential, the disulfide bond can be selectively cleaved. This technique allows for precise control over the reduction process.
-
Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor (e.g., formic acid, isopropanol) in the presence of a transition metal catalyst to achieve the reduction of the disulfide bond.[8] This approach avoids the need for high-pressure hydrogen gas.
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for disulfide bond cleavage.
References
- 1. goldbio.com [goldbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reagents for Disulfide Bond Introduction: 2,2'-Dithiodibenzoyl Chloride vs. Ellman's Reagent and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of disulfide bonds is a cornerstone of peptide and protein chemistry, critical for imparting conformational stability and biological activity. The choice of reagent for this crucial step can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of 2,2'-Dithiodibenzoyl chloride and Ellman's reagent for the introduction of disulfide bonds, alongside a discussion of other established alternatives, supported by experimental data and detailed protocols.
Introduction to Disulfide Bond Formation
Disulfide bonds are covalent linkages formed from the oxidation of two thiol groups, typically from cysteine residues in peptides and proteins. These bonds play a pivotal role in defining the tertiary structure of proteins and can be synthetically introduced to create cyclic peptides with enhanced stability and therapeutic potential. The formation of intramolecular disulfide bonds is a key strategy in drug development to constrain peptide conformations, thereby increasing receptor affinity and selectivity, and improving resistance to proteolytic degradation.
Reagent Profiles
This compound
This compound is an organic compound featuring two benzoyl chloride groups linked by a disulfide bond.[1][2] Its structure suggests a role as a cross-linking agent, where the acyl chloride functionalities can react with nucleophiles such as amines, while the disulfide bond provides a cleavable linker.[1] While its name contains "dithio," suggesting a role in disulfide chemistry, its primary reactivity is driven by the highly reactive acyl chloride groups.[2] Its application in the direct formation of a new disulfide bond between two free thiols in a peptide is not a commonly documented method. The reaction would likely proceed through acylation of other functional groups on the peptide.
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
Ellman's reagent is widely recognized for its use in the quantification of free thiol groups.[3][4] The underlying chemistry involves a thiol-disulfide exchange reaction where a free thiol attacks the disulfide bond of DTNB, leading to the formation of a mixed disulfide and the release of the chromophoric 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm.[4][5]
Interestingly, a modified application of Ellman's reagent has been developed for promoting intramolecular disulfide bond formation. When immobilized on a solid support, Ellman's reagent can act as a mild oxidizing agent to facilitate the cyclization of peptides.[3][4]
Head-to-Head Comparison and Alternatives
A direct comparison of this compound and Ellman's reagent for the introduction of disulfide bonds is challenging due to their fundamentally different primary applications. This compound acts as a bifunctional acylating agent, while Ellman's reagent's primary role is thiol quantification. However, the use of solid-phase Ellman's reagent for disulfide bond formation allows for a comparison with other established methods.
| Reagent/Method | Typical Yield | Reaction Time | pH Range | Key Advantages | Key Disadvantages |
| Solid-Phase Ellman's Reagent | High | Fast | 2.7 - 6.6 | Mild conditions, easy purification, reusable reagent.[3] | Requires synthesis of the solid-phase reagent. |
| Iodine Oxidation | Variable | Fast | Acidic | Well-established, simple procedure. | Can lead to side reactions and over-oxidation.[6] |
| DMSO Oxidation | Good to High | Hours to days | Neutral to Basic | Inexpensive, simple workup. | Slow reaction times, potential for side reactions.[7] |
| Potassium Ferricyanide | Variable | Minutes to hours | Neutral to Basic | Common and effective. | Can lead to oligomerization, potential for side products.[8] |
| trans-[Pt(en)₂Cl₂]²⁺ | Quantitative | Fast | 3.0 - 7.0 | Highly selective, rapid, quantitative, no side reactions with Met, Trp, Tyr.[8][9] | Platinum-based reagent, cost. |
Experimental Protocols
Protocol 1: Intramolecular Disulfide Bond Formation Using Solid-Phase Ellman's Reagent
This protocol is adapted from the work on the synthesis of cyclic peptides like oxytocin and somatostatin.[3][4]
Materials:
-
Linear peptide with two free cysteine residues
-
Solid-phase Ellman's reagent (e.g., bound to PEG-PS resin)
-
Reaction buffer (e.g., aqueous buffer at pH 2.7-6.6)
-
Solvent for swelling the resin (e.g., DMF)
-
HPLC for purification and analysis
Procedure:
-
Swell the solid-phase Ellman's reagent resin in a suitable solvent.
-
Dissolve the linear peptide in the chosen reaction buffer.
-
Add the peptide solution to the swollen resin.
-
Agitate the mixture at room temperature. Reaction times are typically fast, on the order of minutes to a few hours.
-
Monitor the reaction progress by taking aliquots of the supernatant and analyzing by HPLC.
-
Once the reaction is complete, filter the solution to remove the resin.
-
The filtrate contains the cyclic peptide. Purify the product using preparative HPLC.
-
The resin can be washed, regenerated, and reused.
Protocol 2: Quantification of Free Thiols Using Ellman's Reagent (DTNB)
This is the classical use of Ellman's reagent.[5]
Materials:
-
DTNB solution (e.g., 4 mg/mL in reaction buffer)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
Sample containing the thiol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a blank by adding the reaction buffer and DTNB solution to a cuvette.
-
Add a known volume of the thiol-containing sample to a separate cuvette containing the reaction buffer.
-
Initiate the reaction by adding the DTNB solution to the sample cuvette.
-
Mix gently and incubate at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free thiols using the Beer-Lambert law, with the molar extinction coefficient of TNB²⁻ being 14,150 M⁻¹cm⁻¹.[4]
Visualizations
Caption: Generalized workflow for the synthesis of cyclic peptides via intramolecular disulfide bond formation.
Caption: Decision logic for selecting a reagent based on the desired outcome in disulfide chemistry.
Conclusion
The selection of a reagent for disulfide bond introduction is contingent on the specific requirements of the synthetic strategy, including desired yield, reaction kinetics, and compatibility with other functional groups. While This compound is a potential cross-linking agent, its utility for direct disulfide bond formation in peptides is not well-established. Ellman's reagent , a gold standard for thiol quantification, demonstrates a novel application in its solid-phase form as an effective reagent for promoting intramolecular disulfide bond formation under mild conditions.[3] For researchers seeking high efficiency and selectivity, reagents such as trans-[Pt(en)₂Cl₂]²⁺ offer quantitative yields and minimal side reactions, albeit at a higher cost.[8][9] Ultimately, the optimal choice of reagent will depend on a careful consideration of the peptide sequence, desired purity, and scalability of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Comparative evaluation of different methods for disulfide bond formation in synthesis of the HIV-2 antigenic determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,2'-Dithiodibenzoyl Chloride
Effective management and disposal of reactive chemical reagents are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 2,2'-Dithiodibenzoyl chloride, a comprehensive understanding of its hazardous properties and the corresponding disposal protocols is essential. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with standard safety practices for reactive acyl chlorides.
Hazard Profile and Safety Summary
This compound is a reactive organic compound containing two acyl chloride functional groups, making it susceptible to reaction with nucleophiles, particularly water.[1] Due to its reactive nature, it is corrosive and can cause irritation.[1] Safety data sheets for analogous compounds, such as benzoyl chloride and its derivatives, highlight several key hazards that should be considered when handling and disposing of this chemical.
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2][3] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and eye/face protection.[4] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[3][5] | Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][6] |
| Reactivity | Moisture-sensitive.[2][3] Reacts with water, potentially releasing corrosive hydrogen chloride gas.[3][7] | Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[2][4] |
| Environmental Hazard | Harmful to aquatic life.[8] | Prevent release to the environment. Do not allow the product to enter drains.[6] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. This involves careful packaging, labeling, and transfer to an approved waste disposal facility.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene). Ensure there is no exposed skin.[4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of inhalation.[4][6]
-
Ventilation: All handling and preparation for disposal should be conducted in a certified chemical fume hood.[4][6]
2. Waste Segregation and Containment:
-
Original Container: If possible, keep the this compound in its original container. Ensure the container is in good condition and tightly sealed.[6]
-
Waste Container: If transferring to a new container, use one that is compatible with corrosive materials (e.g., a glass bottle with a secure, non-reactive cap). Do not use metal containers.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., corrosive, toxic).
3. Spill Management During Disposal Preparation:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[3]
-
Clean the affected area thoroughly.
4. Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area for chemical waste.[2]
-
This area should be cool, dry, and well-ventilated, away from incompatible materials.[2][4]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Dispose of the contents and container at an approved waste disposal plant.[2][5]
-
Always adhere to local, regional, and national regulations for hazardous waste disposal.[2][6]
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. CAS 19602-82-5: 2,2′-Dithiodibenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
